Marmesinin
Description
Ammijin has been reported in Pleurospermum rivulorum, Cnidium monnieri, and other organisms with data available.
isolated from Aegle marmelose
Properties
IUPAC Name |
(2S)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14+,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCGUCZXPFBNRD-NEDVQNLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950184 | |
| Record name | 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-30-7, 27497-13-8 | |
| Record name | Marmesinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marmesinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMIJIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C1VEU88IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Marmesinin's Neuroprotective Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marmesinin, a natural furanocoumarin found in the medicinal plant Aegle marmelos, is emerging as a promising neuroprotective agent.[1] Also known by its synonym marmelosin, this bioactive compound has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound in neuronal cells, focusing on its role in key signaling pathways that govern cell survival and inflammation. The information presented herein is intended to support further research and drug development efforts in the field of neuroprotection.
Core Mechanism of Action: PI3K/Akt Signaling Pathway
The primary neuroprotective effect of this compound in neuronal cells is mediated through the upregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[1]
In the context of neurodegenerative diseases, which are often characterized by neuronal apoptosis, the activation of the PI3K/Akt pathway by this compound is a key therapeutic mechanism. By stimulating this pathway, this compound promotes the survival of neurons and inhibits the apoptotic cascade.
Anti-Apoptotic Effects
This compound's activation of the PI3K/Akt pathway leads to a cascade of downstream effects that collectively inhibit apoptosis:
-
Increased Pro-survival Proteins: The pathway enhances the expression of anti-apoptotic proteins, such as Bcl-2, while reducing the expression of pro-apoptotic proteins like Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, favoring survival over death.[1]
-
Inhibition of Caspase Activity: The PI3K/Akt pathway can lead to the inactivation of pro-apoptotic caspases, such as caspase-3, which are the executioners of apoptosis. This compound treatment has been shown to significantly reduce the concentration of activated caspase-3.[1]
Anti-inflammatory Effects
Chronic neuroinflammation is a key pathological feature of many neurodegenerative disorders. This compound exhibits potent anti-inflammatory properties that contribute to its neuroprotective profile. The anti-inflammatory mechanism of this compound is linked to its ability to inhibit the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By suppressing TNF-α, this compound can modulate downstream inflammatory signaling, including the NF-κB and Akt pathways.
Quantitative Data
The following tables summarize the available quantitative data on the neuroprotective and anti-inflammatory effects of this compound (marmelosin).
| Parameter | Value | Model System | Reference |
| Neuroprotective Dose | 20 and 40 mg/kg | 6-OHDA-induced rat model of Parkinson's disease | [1] |
| Statistical Significance | p<0.05 (20 mg/kg), p<0.01 (40 mg/kg) | 6-OHDA-induced rat model of Parkinson's disease | [1] |
Table 1: In Vivo Neuroprotective Efficacy of Marmelosin
| Parameter | IC50 Value (µM) | Assay System | Reference |
| Antioxidant Activity | ~15.4 ± 0.32 | Not specified in the available abstract | |
| Antiproliferative Activity | ~6.24 ± 0.16 | Not specified in the available abstract |
Table 2: In Vitro Bioactivities of Marmelosin (Note: Data from non-neuronal cell types)
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational for replicating and expanding upon the existing research on this compound's mechanism of action.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is used to induce parkinsonian pathology and assess the neuroprotective effects of compounds like this compound.
-
Animals: Adult male Wistar rats are typically used.
-
Stereotaxic Surgery:
-
Anesthetize the rats (e.g., with a ketamine/xylazine cocktail).
-
Mount the rat in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 5 μg in 2 μL of saline with 0.02% ascorbic acid) unilaterally into the substantia nigra.
-
-
This compound Treatment:
-
Prepare this compound solutions in a suitable vehicle (e.g., saline).
-
Administer this compound orally or via intraperitoneal injection at desired doses (e.g., 10, 20, and 40 mg/kg) for a specified duration (e.g., 30 consecutive days).
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the open field test and locomotor activity to assess motor function.
-
-
Post-mortem Analysis:
-
Euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for immunohistochemistry and Western blot analysis.
-
Western Blotting for PI3K/Akt Pathway Proteins
This technique is used to quantify the expression levels of key proteins in the PI3K/Akt signaling pathway.
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., substantia nigra) in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against p-Akt (Ser473), total Akt, PI3K-110α, and other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Immunohistochemical Detection of Dopaminergic Neurons
This method is used to visualize and quantify dopaminergic neurons in brain tissue sections.
-
Tissue Processing:
-
Cryoprotect the fixed brain tissue in sucrose solutions.
-
Section the brain tissue (e.g., 30 µm coronal sections) using a cryostat.
-
-
Immunostaining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the stained sections using a fluorescence microscope.
-
Quantify the number of TH-positive neurons in the substantia nigra.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's neuroprotective PI3K/Akt signaling pathway.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Experimental workflow for evaluating this compound's neuroprotective effects.
Conclusion
This compound demonstrates significant neuroprotective potential in neuronal cells primarily through the upregulation of the PI3K/Akt signaling pathway, leading to the inhibition of apoptosis and promotion of cell survival. Its anti-inflammatory properties, mediated by the suppression of TNF-α, further contribute to its therapeutic profile. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the neuroprotective capabilities of this compound for the treatment of neurodegenerative diseases. Future studies should focus on elucidating the precise molecular targets of this compound and conducting more extensive preclinical and clinical trials to validate its efficacy and safety.
References
The Enigmatic Marmesinin: A Technical Guide to its Natural Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marmesinin, a naturally occurring furanocoumarin, stands as a pivotal intermediate in the biosynthesis of linear furanocoumarins, including the photosensitizing agent psoralen. Its presence in a variety of plant species, coupled with the intricate enzymatic cascade leading to its formation, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative occurrence, and delves into the intricacies of its biosynthetic pathway. Furthermore, it outlines key experimental protocols for its isolation, characterization, and the functional analysis of the enzymes involved in its synthesis, offering a valuable resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Rutaceae (citrus family) and Apiaceae (parsley family) families. Its concentration can vary significantly depending on the plant species, the specific part of the plant, and the developmental stage.
Quantitative Analysis of this compound in Plant Sources
The following table summarizes the quantitative data available for this compound content in various plant sources. These values have been determined using High-Performance Liquid Chromatography (HPLC), a sensitive and accurate analytical technique for the quantification of phytochemicals.
| Plant Species | Family | Plant Part | This compound Content (% w/w) | Reference |
| Aegle marmelos (Bael) | Rutaceae | Fruit Pulp (methanolic extract) | 0.3546 | [1] |
| Aegle marmelos (Bael) | Rutaceae | Fruit with peel (methanolic extract) | 0.368 | [2] |
| Aegle marmelos (Bael) | Rutaceae | Fruit without peel (methanolic extract) | 0.163 | [2] |
| Ammi majus (Bishop's Weed) | Apiaceae | Fruits | 0.25 | [3] |
Experimental Protocols
The isolation and characterization of this compound, along with the study of its biosynthesis, involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Isolation and Purification of this compound
2.1.1. Extraction from Plant Material (e.g., Aegle marmelos fruits)
A widely used method for the extraction of this compound from plant material is Soxhlet extraction, which allows for the continuous extraction of the compound with a solvent.
-
Protocol:
-
Sample Preparation: The plant material (e.g., dried and powdered Aegle marmelos fruit pulp) is accurately weighed (e.g., 50 g).[1]
-
Soxhlet Apparatus Setup: The powdered plant material is packed into a thimble, which is then placed inside the main chamber of the Soxhlet extractor.[4]
-
Solvent Addition: A suitable solvent, such as methanol or ethanol (e.g., 250 mL), is added to the distillation flask.[1]
-
Extraction Process: The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. When the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for a specified duration (e.g., until the solvent in the siphon tube becomes colorless).[1]
-
Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.[1]
-
2.1.2. Purification by Column Chromatography
Column chromatography is a crucial step for the purification of this compound from the crude extract.[4]
-
Protocol:
-
Column Preparation: A glass column is packed with a stationary phase, typically silica gel (60-120 mesh). The silica gel is made into a slurry with a non-polar solvent (e.g., hexane) and carefully poured into the column to ensure a uniform packing without air bubbles.[5]
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This dried, adsorbed sample is then carefully loaded onto the top of the prepared column.[2]
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.[2]
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Isolation: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.
-
Characterization of this compound
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the qualitative and quantitative analysis of this compound.
-
Protocol for Quantitative Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically employed.[6]
-
Mobile Phase: A gradient or isocratic mobile phase is used for elution. A common mobile phase is a mixture of methanol and water (e.g., 55:45 v/v), often with a small amount of acid like acetic acid (0.1%) to improve peak shape.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: this compound is detected by its UV absorbance, typically around 320-333 nm.[6][8]
-
Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve prepared from known concentrations of pure this compound.
-
2.2.2. Spectroscopic Characterization (NMR and Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the unambiguous structural elucidation of isolated this compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR and ¹³C NMR spectra are recorded to determine the number and types of protons and carbons in the molecule.
-
2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and confirm the overall structure.
-
-
Mass Spectrometry (MS):
-
Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which further aids in structural confirmation.[9]
-
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and diverges into the furanocoumarin branch.
The Biosynthetic Pathway
The biosynthesis of this compound starts from the amino acid L-phenylalanine and proceeds through the formation of umbelliferone, a key branch-point intermediate. The subsequent steps leading to this compound are catalyzed by specific enzymes, primarily from the prenyltransferase and cytochrome P450 families.
Key Enzymes in this compound Biosynthesis
-
Prenyltransferase (PT): This enzyme catalyzes the prenylation of umbelliferone at the C6 position using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, forming 7-demethylsuberosin.
-
Marmesin Synthase (CYP76F112): A cytochrome P450 monooxygenase that catalyzes the cyclization of 7-demethylsuberosin to form (+)-marmesin. This enzyme has been identified and characterized in Ficus carica.[9]
-
Psoralen Synthase (CYP71AJ1): Another cytochrome P450 enzyme that converts (+)-marmesin into psoralen through a unique reaction involving the cleavage of an acetone molecule. This enzyme was first characterized from Ammi majus.[10]
Experimental Workflow for Biosynthesis Studies
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following diagram illustrates a typical experimental workflow for the identification and functional characterization of biosynthetic enzymes.
Detailed Methodologies for Enzyme Assays
3.4.1. In vitro Marmesin Synthase Assay (using CYP76F112)
This assay is designed to confirm the catalytic activity of the heterologously expressed marmesin synthase.[8]
-
Protocol:
-
Enzyme Preparation: Microsomes are isolated from yeast cells expressing the candidate marmesin synthase gene (e.g., CYP76F112).
-
Reaction Mixture: The reaction mixture typically contains:
-
Microsomal preparation
-
Substrate: 7-demethylsuberosin
-
Cofactor: NADPH
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, often by the addition of an organic solvent like ethyl acetate, which also serves to extract the product.
-
Analysis: The extracted product (this compound) is analyzed and quantified by HPLC or LC-MS.
-
3.4.2. In vitro Psoralen Synthase Assay (using CYP71AJ1)
This assay confirms the conversion of this compound to psoralen.[11]
-
Protocol:
-
Enzyme Preparation: Microsomes are isolated from yeast cells expressing the psoralen synthase gene (e.g., CYP71AJ1).
-
Reaction Mixture: The reaction mixture includes:
-
Microsomal preparation
-
Substrate: (+)-Marmesin
-
Cofactor: NADPH
-
Buffer: Sodium phosphate buffer (pH 7.0)
-
-
Incubation: The reaction is initiated by adding NADPH and incubated at a suitable temperature (e.g., 30°C).
-
Reaction Quenching and Extraction: The reaction is terminated, and the product is extracted with an organic solvent.
-
Analysis: The formation of psoralen is confirmed and quantified using HPLC or GC-MS.
-
Conclusion
This compound serves as a critical link between primary metabolism and the specialized biosynthesis of linear furanocoumarins. This guide has provided a detailed overview of its natural distribution, with a focus on quantitative data, and has outlined the established biosynthetic pathway. The experimental protocols detailed herein offer a practical framework for researchers aiming to isolate, characterize, and study the biosynthesis of this important natural product. A thorough understanding of this compound's chemistry and biology is essential for harnessing its potential and that of its derivatives in various applications, including drug development and the biotechnological production of valuable phytochemicals.
References
- 1. jchps.com [jchps.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. ajphr.com [ajphr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular cloning and functional characterization of psoralen synthase, the first committed monooxygenase of furanocoumarin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Marmesinin: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marmesinin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its biosynthetic role as a precursor to psoralens and linear furanocoumarins, as well as its notable neuroprotective properties. This technical guide provides an in-depth overview of the structure elucidation of this compound, a detailed summary of its spectroscopic data, and the experimental protocols utilized for its isolation and characterization.
Chemical Structure and Properties
This compound, also known by its synonyms (-)-Marmesinin and Ammijin, possesses the chemical formula C₂₀H₂₄O₉ and a molecular weight of 408.4 g/mol . Structurally, it is a glycoside derivative of Marmesin. The molecule consists of a furanocoumarin core linked to a sugar moiety.
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₂₀H₂₄O₉. Fragmentation analysis in MS/MS experiments would offer valuable structural information by revealing characteristic fragmentation patterns of the furanocoumarin core and the glycosidic bond cleavage, further corroborating the proposed structure.
Table 1: Key Physicochemical and Spectroscopic Parameters for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₄O₉ |
| Molecular Weight | 408.4 g/mol |
| ¹H NMR | Data not available in public sources |
| ¹³C NMR | Data not available in public sources |
| Mass Spectrometry | HRMS data would confirm the exact mass consistent with C₂₀H₂₄O₉. |
Experimental Protocols
Isolation of this compound
This compound has been historically isolated from the fruits of Ammi majus L. and the plant Aegle marmelos. A general protocol for its isolation from plant material is outlined below.
Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound from plant sources.
Detailed Methodology:
-
Plant Material Preparation: The fruits of Ammi majus or other plant sources are dried and finely powdered to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction to exhaustively extract the secondary metabolites.
-
Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography over a stationary phase like silica gel. The column is eluted with a gradient of solvents of increasing polarity to separate the different components.
-
Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing the compound of interest are combined and further purified by repeated chromatographic techniques until a pure sample of this compound is obtained.
Structure Elucidation Workflow
The structural elucidation of a natural product like this compound follows a logical progression of analytical techniques.
Caption: A logical workflow for the structure elucidation of this compound.
Conclusion
The structural characterization of this compound relies on a synergistic application of isolation techniques and modern spectroscopic methods. While the foundational work on its isolation was laid decades ago, a comprehensive public repository of its detailed NMR and MS data would be invaluable for contemporary research and drug discovery efforts. This guide provides a framework for understanding the key steps and data required for the unambiguous identification and characterization of this promising natural product.
The Pharmacological Profile of Marmesinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marmesinin, a naturally occurring furanocoumarin primarily isolated from plants such as Aegle marmelos and Ammi majus, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its mechanisms of action, and summarizes key in vitro and in vivo findings. The document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental methodologies and highlighting the compound's therapeutic potential. This compound has demonstrated a range of biological effects, including neuroprotective, anti-angiogenic, anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] This guide synthesizes the available data, presenting it in a structured format to facilitate further investigation and development of this compound as a potential therapeutic agent.
Introduction
This compound is a furanocoumarin that serves as a biosynthetic precursor to psoralen and other linear furanocoumarins.[2] Its chemical structure and properties have been the subject of various studies, revealing a potential for broad-spectrum pharmacological applications. This guide will delve into the specific activities of this compound, presenting quantitative data where available, detailing experimental protocols, and visualizing the signaling pathways implicated in its mechanisms of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H24O9 | [1] |
| Molecular Weight | 408.40 g/mol | [2] |
| CAS Number | 495-30-7 | [2] |
| Appearance | Solid Powder | |
| Synonyms | (-)-Marmesinin, Ammijin | [2] |
Pharmacological Activities
Anti-Angiogenic Activity
This compound has been identified as a novel inhibitor of angiogenesis. It has been shown to impede vascular endothelial growth factor-A (VEGF-A)-induced responses in endothelial cells both in vitro and in ex vivo models.[3][4]
Quantitative Data: Anti-Angiogenic Effects
| Assay | Cell Line/Model | Concentration | Observed Effect | Reference |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Significant inhibition of VEGF-A-stimulated proliferation | [3] |
| Aortic Ring Sprouting | Rat Aortic Rings | 10 µM | Abrogation of angiogenic sprouting | [3][4] |
| Endothelial Cell Migration & Invasion | HUVECs | 10 µM | Abrogation of VEGF-A-induced migration and invasion | [3][4] |
| Capillary-like Structure Formation | HUVECs | 10 µM | Inhibition of VEGF-A-induced tube formation | [3][4] |
Mechanism of Action: Anti-Angiogenesis
This compound exerts its anti-angiogenic effects by inactivating VEGF-A-stimulated signaling pathways. It leads to the downregulation of key cell surface signaling molecules, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), integrin β1, and integrin-linked kinase (ILK).[3][4] Furthermore, it inhibits the phosphorylation of downstream signaling proteins such as FAK, Src, MEK, ERK, and Akt.[3]
Signaling Pathway: this compound Inhibition of VEGF-A-Induced Angiogenesis
Caption: this compound inhibits angiogenesis by blocking VEGF-A binding to VEGFR-2 and downstream signaling.
Anti-Cancer Activity
This compound has demonstrated anti-tumor activities, particularly in non-small cell lung cancer (NSCLC) cells. It abrogates mitogen-stimulated proliferation and invasion in both p53 wild-type (A549) and p53-deficient (H1299) NSCLC cells.[2][5]
Quantitative Data: Anti-Cancer Effects
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Cell Proliferation | A549, H1299 | 10 µM | Abrogation of mitogen-stimulated proliferation | [2][6] |
| Cell Invasion | A549, H1299 | 10 µM | Abrogation of mitogen-stimulated invasion | [2] |
| Cell Cycle Analysis | A549, H1299 | 10 µM | G1 phase cell cycle arrest | [6] |
Mechanism of Action: Anti-Cancer
The anti-cancer effects of this compound are mediated through the inactivation of mitogenic signaling pathways and the downregulation of signaling proteins such as VEGFR-2, integrin β1, integrin-linked kinase, and matrix metalloproteinase-2 (MMP-2).[2][5] It also suppresses the expression and secretion of VEGF in NSCLC cells.[5] The induction of G1 phase cell cycle arrest is attributed to the downregulation of cyclin-dependent kinases (CDKs) and cyclins, leading to the hypophosphorylation of the retinoblastoma protein (pRb).[3]
Experimental Workflow: Investigating Anti-Cancer Effects of this compound
References
- 1. Frontiers | Neuroprotective potential of Marsilea quadrifolia Linn against monosodium glutamate-induced excitotoxicity in rats [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Marmesin is a novel angiogenesis inhibitor: Regulatory effect and molecular mechanism on endothelial cell fate and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marmesin-mediated suppression of VEGF/VEGFR and integrin β1 expression: Its implication in non-small cell lung cancer cell responses and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Marmesinin as a Biosynthetic Precursor to Psoralen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of psoralen, a medically important linear furanocoumarin, with a specific focus on the pivotal role of its precursor, marmesinin. This document details the enzymatic conversion, presents quantitative kinetic data, and outlines the experimental protocols for key assays, offering a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction to Psoralen Biosynthesis
Psoralens are a class of naturally occurring compounds found in various plants, known for their photosensitizing properties and therapeutic applications in conditions like psoriasis and vitiligo.[1] The biosynthesis of these compounds is a complex process involving a series of enzymatic reactions. A key step in the formation of linear furanocoumarins, such as psoralen, is the conversion of the precursor molecule umbelliferone. This pathway proceeds through the intermediate (+)-marmesin, which is then transformed into psoralen.[2][3] This conversion is a critical control point in the biosynthesis of psoralen and is catalyzed by the enzyme psoralen synthase.
The Role of this compound and Psoralen Synthase
This compound is the direct precursor to psoralen in the biosynthetic pathway. The conversion of (+)-marmesin to psoralen is catalyzed by psoralen synthase , a cytochrome P450-dependent monooxygenase.[2][3] In the plant Ammi majus, this enzyme has been identified as CYP71AJ1 .[2] A homologous enzyme, CYP71AJ49 , has been identified in Peucedanum praeruptorum.
The reaction catalyzed by psoralen synthase is a unique oxidative cyclization followed by the cleavage of a C3 unit (acetone) from the isopropyl side chain of this compound. This reaction requires molecular oxygen (O₂) and a reducing agent, typically NADPH, as a cofactor. The overall reaction can be summarized as follows:
(+)-Marmesin + NADPH + H⁺ + O₂ → Psoralen + NADP⁺ + Acetone + 2H₂O
This enzymatic step is crucial as it leads to the formation of the furan ring, which defines the psoralen structure and is essential for its biological activity.
Quantitative Data
The following table summarizes the key quantitative data available for the enzymatic conversion of this compound to psoralen, primarily focusing on the well-characterized psoralen synthase from Ammi majus (CYP71AJ1).
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Michaelis Constant (Km) | 1.5 ± 0.5 µM | Recombinant CYP71AJ1 (from Ammi majus) expressed in yeast | (+)-Marmesin | [4] |
| Catalytic Rate (kcat) | 340 ± 24 min⁻¹ | Recombinant CYP71AJ1 (from Ammi majus) expressed in yeast | (+)-Marmesin | |
| Optimal pH | 7.0 | Recombinant CYP71AJ1 (from Ammi majus) expressed in yeast | (+)-Marmesin | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the conversion of this compound to psoralen.
Psoralen Synthase Activity Assay
This protocol is adapted from studies on recombinant psoralen synthase expressed in yeast microsomes.
Materials:
-
Microsomal fraction containing recombinant psoralen synthase (e.g., CYP71AJ1)
-
(+)-Marmesin (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
HPLC-grade methanol and water
-
Authentic psoralen standard
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a total reaction volume of 200 µL containing:
-
100 µL of 0.1 M sodium phosphate buffer (pH 7.0)
-
Microsomal protein (typically 20-50 µg)
-
(+)-Marmesin (final concentration to be varied for kinetic studies, e.g., 0.5 - 20 µM)
-
-
Initiation of Reaction: Start the reaction by adding 1.0 mM NADPH.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously to extract the products.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Sample Preparation for HPLC: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 50 µL) for HPLC analysis.
HPLC Analysis of Psoralen
This protocol describes the high-performance liquid chromatography (HPLC) method for the separation and quantification of psoralen.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly used. An isocratic method with methanol:water (60:40, v/v) can also be effective.[5]
-
Injection Volume: 20 µL.[6]
Procedure:
-
Standard Curve: Prepare a series of standard solutions of authentic psoralen in methanol at different concentrations to generate a standard curve.
-
Sample Injection: Inject the reconstituted sample extract from the enzyme assay onto the HPLC column.
-
Data Analysis: Identify the psoralen peak in the chromatogram by comparing its retention time with that of the authentic standard. Quantify the amount of psoralen produced by integrating the peak area and comparing it to the standard curve.
Visualizations
Biosynthetic Pathway of Psoralen from Umbelliferone
Caption: Biosynthesis of psoralen from umbelliferone.
Experimental Workflow for Psoralen Synthase Assay
Caption: Workflow for psoralen synthase activity assay.
Conclusion
The enzymatic conversion of this compound to psoralen by psoralen synthase represents a critical and well-defined step in the biosynthesis of linear furanocoumarins. Understanding the kinetics and experimental parameters of this reaction is essential for researchers aiming to manipulate this pathway for the enhanced production of psoralen in various biological systems. This guide provides a foundational resource for such endeavors, offering both the theoretical background and the practical methodologies required for further research and development in this field.
References
- 1. Advances in Molecular Plant Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning and functional characterization of psoralen synthase, the first committed monooxygenase of furanocoumarin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Content determination of psoralen in root of Ficus hitra by HPLC method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
Marmesinin from Aegle marmelos: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marmesinin, a linear furanocoumarin found in the medicinal plant Aegle marmelos, is a compound of growing interest due to its potential therapeutic properties, including neuroprotective and anticancer activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound. It details experimental protocols for its extraction and purification, presents available quantitative data, and explores its known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Aegle marmelos (L.) Corrêa, commonly known as Bael, is a plant deeply rooted in traditional medicine systems, particularly in Southeast Asia. It is a rich source of various bioactive phytochemicals, including a significant class of compounds known as coumarins. Among these, this compound has been identified as a key constituent. It is a biosynthetic precursor to psoralen and other linear furanocoumarins. Emerging research has highlighted the pharmacological potential of this compound, notably its neuroprotective effects against glutamate-induced toxicity and its potential as an anticancer agent. This guide focuses on the technical aspects of this compound, from its initial discovery to its isolation and biological characterization.
Discovery and Chemical Profile
This compound is structurally distinct from its more commonly studied counterpart, marmelosin (also known as imperatorin). While both are furanocoumarins present in Aegle marmelos, they possess different chemical structures and, consequently, may exhibit distinct biological activities.
Table 1: Chemical Profile of this compound
| Attribute | Details |
| Chemical Name | (-)-Marmesinin; Ammijin |
| Chemical Formula | C₁₄H₁₄O₄ |
| Molecular Weight | 246.26 g/mol |
| Class | Furanocoumarin |
| Source | Aegle marmelos (fruit, roots, etc.) |
| Key Structural Features | Dihydrofuran ring fused to a coumarin backbone |
Experimental Protocols: Isolation and Purification of this compound
While specific, detailed protocols for the isolation of this compound are not as abundant in the literature as for marmelosin, the following procedure is a composite methodology based on established techniques for separating coumarins from Aegle marmelos.
Plant Material Collection and Preparation
-
Collection: Fresh, unripe fruits of Aegle marmelos are collected.
-
Authentication: The plant material is authenticated by a qualified botanist.
-
Preparation: The fruits are washed, sliced, and shade-dried. The dried material is then coarsely powdered.
Extraction
-
Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction using a solvent such as methanol or ethanol for a period of 6-8 hours.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification using Column Chromatography
-
Adsorbent: Silica gel (60-120 mesh) is used as the stationary phase.
-
Column Packing: The silica gel is packed into a glass column using a suitable solvent system.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).
-
Identification: Fractions showing spots corresponding to this compound (identified using a reference standard) are pooled together.
-
Crystallization: The pooled fractions are concentrated and allowed to crystallize to obtain pure this compound.
Quantitative Analysis
Quantitative data for this compound in Aegle marmelos is not as extensively reported as for other coumarins like marmelosin. However, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the methods of choice for the quantification of coumarins in plant extracts.
Table 2: HPLC Parameters for Coumarin Analysis in Aegle marmelos
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (isocratic or gradient) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or 320 nm) |
| Injection Volume | 20 µL |
Note: These are general parameters and would require optimization for the specific quantification of this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H-NMR | Signals corresponding to aromatic protons of the coumarin ring, protons of the dihydrofuran ring, and a gem-dimethyl group. |
| ¹³C-NMR | Resonances for carbonyl carbon, aromatic carbons, and carbons of the dihydrofuran moiety. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |
| Infrared (IR) | Characteristic absorption bands for hydroxyl, carbonyl (lactone), and aromatic functionalities. |
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activities, with a growing body of evidence pointing towards its therapeutic potential.
Neuroprotective Activity
This compound has been reported to exhibit significant neuroprotective effects against glutamate-induced toxicity. While the precise signaling pathway is still under investigation, it is hypothesized to involve the modulation of oxidative stress and apoptotic pathways in neuronal cells.
Anticancer Activity
Recent studies on marmesin, a closely related compound, have provided insights into the potential anticancer mechanisms of this compound.
-
Inhibition of the PI3K/Akt Signaling Pathway: Research has shown that marmesin can induce apoptosis and inhibit the proliferation of esophageal cancer cells by suppressing the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1] This pathway is crucial for cell survival and proliferation in many cancers. Marmesin treatment leads to a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax.[1]
-
Interaction with Human Heparan Sulfatase-2 (HSULF-2): In silico studies have suggested that marmesin and marmelosin can act as potential inhibitors of human heparan sulfatase-2 (HSULF-2), an oncoprotein overexpressed in various tumor cells.[2] By interacting with the active site of HSULF-2, these compounds may disrupt its function, which is critical for cancer cell survival and progression.[2]
References
- 1. In vitro anti-cancer effect of marmesin by suppression of PI3K/Akt pathway in esophagus cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marmesin and Marmelosin Interact with the Heparan Sulfatase-2 Active Site: Potential Mechanism for Phytochemicals from Bael Fruit Extract as Antitumor Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Furanocoumarins: An In-depth Technical Guide with a Focus on Marmesinin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Furanocoumarins
Furanocoumarins are a significant class of secondary metabolites produced by a variety of plants, most notably belonging to the Apiaceae and Rutaceae families.[1] These organic compounds are characterized by a chemical structure where a furan ring is fused with a coumarin.[1] This fusion can occur in different ways, leading to two primary isomeric forms: linear (psoralen type) and angular (angelicin type).[1][2]
In plants, furanocoumarins play a crucial role as phytoalexins, contributing to defense mechanisms against pathogens, insects, and herbivores.[2] Their biosynthesis can be induced by stressors such as UV radiation and physical damage.[2] Beyond their role in plant defense, furanocoumarins have garnered substantial interest in the scientific community due to their wide range of biological activities and therapeutic potential. However, they are also known for their ability to interfere with the metabolism of various drugs, a phenomenon often referred to as the "grapefruit juice effect," by inhibiting cytochrome P450 enzymes.[3][4][5]
Marmesinin, a linear furanocoumarin, holds a special place in this class of compounds as it is a key biosynthetic precursor to other linear furanocoumarins like psoralen.[6][7] This guide will provide a detailed technical overview of the biological activities of furanocoumarins, with a specific emphasis on the pharmacological properties of this compound.
Biosynthesis of Linear Furanocoumarins and the Role of this compound
The biosynthesis of furanocoumarins originates from the phenylpropanoid pathway.[1] A key intermediate, umbelliferone (7-hydroxycoumarin), undergoes prenylation to form demethylsuberosin. This step is followed by a cyclization reaction catalyzed by a cytochrome P450 enzyme, marmesin synthase, to produce (+)-marmesin.[8] Marmesin then serves as the substrate for psoralen synthase, another P450 enzyme, which cleaves off the hydroxyisopropyl group to form psoralen, the parent compound of linear furanocoumarins.[6] Subsequent enzymatic modifications of psoralen lead to the diverse array of linear furanocoumarins found in nature.
Figure 1. Simplified biosynthetic pathway of linear furanocoumarins highlighting the central role of this compound.
Biological Activities of this compound
This compound exhibits a range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent. Studies have shown its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.
One of the key mechanisms underlying this compound's anticancer effect is the inhibition of the PI3K/Akt signaling pathway.[9] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. By suppressing the phosphorylation of PI3K and Akt, this compound can effectively halt cancer cell progression and promote apoptosis.[9] This has been observed in esophageal cancer cells, where this compound treatment led to a decrease in proliferation markers like Ki67 and PCNA, and a shift in the balance of apoptotic proteins (downregulation of Bcl-2 and upregulation of Bax).[9]
Furthermore, this compound has been identified as an inhibitor of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.[10] It has been shown to inhibit vascular endothelial growth factor-A (VEGF-A)-induced responses in endothelial cells, including proliferation, migration, and invasion.[10]
Figure 2. this compound's inhibition of the PI3K/Akt signaling pathway in cancer cells.
Anti-inflammatory Activity
This compound is reported to be a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade.[11] COX-2 is responsible for the synthesis of pro-inflammatory prostaglandins, while 5-LOX is involved in the production of leukotrienes. By inhibiting both pathways, this compound can exert a broad anti-inflammatory effect. While the dual inhibitory activity is established, specific IC50 values for this compound against COX-2 and 5-LOX are not widely reported in the current literature.
Neuroprotective Activity
This compound has shown significant neuroprotective properties, particularly against glutamate-induced toxicity.[7] Glutamate excitotoxicity is a pathological process where excessive activation of glutamate receptors leads to neuronal damage and death, and it is a key mechanism in various neurodegenerative disorders and ischemic brain injury.[12][13] Studies have indicated that this compound can protect neuronal cells from this form of damage.[7] However, a specific EC50 value for this neuroprotective effect has not been definitively established in the available literature.
Antimicrobial and Antiplasmodial Activities
The furanocoumarin class of compounds is known for its antimicrobial properties. While extensive studies detailing the Minimum Inhibitory Concentration (MIC) of this compound against a wide array of bacteria and fungi are limited, related coumarins have shown efficacy. For instance, some furanocoumarins exhibit MIC values ranging from 16 to 125 µg/mL against bacteria like Staphylococcus aureus and Salmonella typhi.
Notably, this compound has demonstrated potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. It was found to have an IC50 of 0.28 µg/mL against the drug-sensitive Pf3D7 strain. A proposed mechanism for this activity is the inhibition of β-hematin formation, a crucial detoxification process for the parasite, with an IC50 of 150 µM.
Quantitative Data on Biological Activities
To facilitate comparison and analysis, the following tables summarize the available quantitative data for this compound's biological activities.
Table 1: Anticancer and Antiplasmodial Activity of this compound
| Activity | Cell Line / Organism | Parameter | Value | Reference(s) |
| Anticancer | Human leukemia (U937) | IC50 | 40 µM | |
| Cytotoxicity | Normal human monocytes | IC50 | 125 µM | |
| Antiplasmodial | Plasmodium falciparum (3D7) | IC50 | 0.28 µg/mL | |
| Antiplasmodial | β-hematin formation | IC50 | 150 µM |
Table 2: Antimicrobial Activity of Related Furanocoumarins
| Compound Class | Organism | Parameter | Value (µg/mL) | Reference(s) |
| Furanocoumarins | Staphylococcus aureus | MIC | 16 - 125 | |
| Furanocoumarins | Salmonella typhi | MIC | 16 - 125 | |
| Furanocoumarins | Enterobacter cloacae | MIC | 16 - 125 | |
| Furanocoumarins | Candida species | MIC | 160 - 1280 | [7] |
Note: Specific MIC values for this compound against a broad range of microbial species are not extensively documented in the reviewed literature.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Figure 3. Experimental workflow for the MTT assay to determine anticancer activity.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status (activation).
-
Protein Extraction: Treat cells with this compound as described above. After treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current (SDS-polyacrylamide gel electrophoresis).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Imaging: Capture the light signal using a CCD camera or X-ray film to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.
Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by excessive glutamate.
-
Cell Culture: Culture neuronal cells (e.g., primary cortical neurons or HT22 hippocampal cells) in appropriate multi-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-20 mM) for a defined period (e.g., 12-24 hours).
-
Viability Assessment: Assess cell viability using methods such as the MTT assay, LDH release assay (measuring lactate dehydrogenase in the medium as an indicator of cell damage), or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
-
Data Analysis: Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect. An EC50 value (the concentration providing 50% of the maximal protective effect) can be calculated.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Perspectives
This compound, a key furanocoumarin, exhibits a compelling profile of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antiplasmodial effects. Its ability to modulate critical signaling pathways, such as the PI3K/Akt pathway, underscores its therapeutic potential. The quantitative data, though not yet exhaustive for all activities, provides a solid foundation for further investigation.
Future research should focus on several key areas:
-
Elucidation of specific IC50 and EC50 values for this compound's anti-inflammatory and neuroprotective activities to better quantify its potency.
-
Comprehensive screening of this compound's antimicrobial activity against a broad panel of pathogenic bacteria and fungi to determine its spectrum of action.
-
In vivo studies to validate the in vitro findings and to assess the pharmacokinetics, bioavailability, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies to design and synthesize novel this compound derivatives with enhanced potency and selectivity, and potentially reduced drug interaction liabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Coumarins as Fungal Metabolites with Potential Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of glutamate receptor-mediated excitotoxic neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Marmesin isolated from Celtis durandii Engl. root bioactive fraction inhibits β-hematin formation and contributes to antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Preliminary Cytotoxicity Screening of Marmesinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marmesinin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its potential pharmacological activities, including its anticancer properties. Preliminary screenings have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This compound is a furanocoumarin compound derived from certain plant species, such as Aegle marmelos.[1] It is recognized for its potential antimicrobial, anti-inflammatory, and anticancer activities.[1]
Quantitative Cytotoxicity Data
Preliminary studies have begun to quantify the cytotoxic effects of this compound on various cancer cell lines. While comprehensive screening across a wide panel of cell lines is ongoing, initial data indicates a dose-dependent inhibitory effect. A study investigating the anticancer properties of this compound reported its half-maximal inhibitory concentration (IC50) against the human leukemia cell line U937.
Table 1: Summary of this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U937 | Human Leukemia | 40 | [2] |
| Normal Human Monocytes | Non-cancerous | 125 | [2] |
Note: The higher IC50 value in normal human monocytes suggests a degree of selectivity for cancer cells.
In addition to the quantitative data above, a study on esophageal cancer (EC) has demonstrated that this compound exhibits an anti-proliferative effect against EC cells.[1][3]
Experimental Protocols
The following section details the methodologies employed in the preliminary cytotoxicity screening of this compound, providing a foundation for the replication and expansion of these studies.
Cell Proliferation Assays
2.1.1. Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric method used to determine cell viability in cell proliferation and cytotoxicity assays.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed esophageal cancer cells (e.g., KYSE-150 or EC-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
-
2.1.2. EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay
The EdU assay is a method for detecting and quantifying DNA synthesis in proliferating cells.
-
Principle: EdU, a nucleoside analog of thymidine, is incorporated into DNA during active DNA synthesis. A fluorescent azide is then covalently attached to the EdU using a click chemistry reaction, allowing for the visualization and quantification of proliferating cells.
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the CCK-8 assay.
-
EdU Labeling: Add EdU to the cell culture medium and incubate for a specified period to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based solution.
-
Click Reaction: Perform the click reaction by adding the fluorescent azide and a copper catalyst to label the incorporated EdU.
-
Imaging and Analysis: Visualize the fluorescently labeled cells using fluorescence microscopy or flow cytometry to determine the percentage of proliferating cells.
-
Apoptosis Assay
2.2.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
-
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells with this compound as previously described.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Detection: Visualize the labeled apoptotic cells using an appropriate detection method (e.g., fluorescence microscopy).
-
Analysis: Quantify the number of TUNEL-positive cells to determine the extent of apoptosis.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and was employed to investigate the effect of this compound on the PI3K/Akt signaling pathway.
-
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PI3K, p-PI3K, Akt, p-Akt, Bcl-2, Bax, Ki67, and PCNA).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway implicated in this compound's mechanism of action and a typical experimental workflow for its cytotoxic evaluation.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. In vitro anti-cancer effect of marmesin by suppression of PI3K/Akt pathway in esophagus cancer cells - ProQuest [proquest.com]
- 2. (+)-Marmesin | C14H14O4 | CID 334704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro anti-cancer effect of marmesin by suppression of PI3K/Akt pathway in esophagus cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Marmesinin Extraction from Ammi majus Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammi majus, commonly known as Bishop's Weed, is a plant rich in furanocoumarins, a class of organic compounds with significant medicinal properties. Among these is marmesinin, a precursor in the biosynthesis of other important furanocoumarins. This document provides a detailed protocol for the extraction of this compound from Ammi majus seeds, compiled from various phytochemical studies. The methodologies outlined below are intended to guide researchers in the efficient isolation and quantification of this valuable compound.
Data Presentation: Quantitative Analysis of Furanocoumarins from Ammi majus Seeds
The following table summarizes the quantitative yields of major furanocoumarins, including this compound, extracted from Ammi majus seeds using different extraction techniques and solvents. This data provides a comparative overview to aid in the selection of an appropriate extraction strategy.
| Compound | Extraction Method | Solvent | Yield | Reference |
| Marmesin | Not Specified | Not Specified | 0.25% | [1] |
| Isopimpinellin | Accelerated Solvent Extraction (ASE) | Methanol | 404.14 mg/100 g dry weight | [2][3] |
| Xanthotoxin | Accelerated Solvent Extraction (ASE) | Methanol | 368.04 mg/100 g dry weight | [2][3] |
| Bergapten | Accelerated Solvent Extraction (ASE) | Methanol | 253.05 mg/100 g dry weight | [2][3] |
| Khellin | Ultrasound-Assisted Extraction (UAE) | Methanol | 6.86% w/w | [4][5] |
| Imperatorin | Not Specified | Not Specified | up to 0.75% | [1] |
| Total Flavonoids | Maceration | 80% Ethanol | 288.611 µg Quercetin/g | [6] |
| Total Tannins | Maceration | 80% Ethanol | 216.66 µg Gallic Acid/g | [6] |
Experimental Protocols
Several methods have been successfully employed for the extraction of furanocoumarins from Ammi majus seeds. Below are detailed protocols for some of the most common and effective techniques.
Protocol 1: Soxhlet Extraction
This is a classical and exhaustive extraction method suitable for obtaining a crude extract rich in furanocoumarins.
Materials and Equipment:
-
Dried and powdered Ammi majus seeds
-
Soxhlet apparatus
-
Round bottom flask
-
Heating mantle
-
Condenser
-
Thimble (cellulose)
-
Methanol
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried Ammi majus seeds into a coarse powder.
-
Loading the Soxhlet: Place a known quantity (e.g., 50 g) of the powdered seeds into a cellulose thimble.
-
Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Attach the round bottom flask containing the extraction solvent (e.g., 250 mL of methanol) to the bottom of the extractor and the condenser to the top.
-
Extraction: Heat the solvent in the round bottom flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the plant material. The solvent will fill the thimble and, once it reaches the top of the siphon arm, will be siphoned back into the round bottom flask, carrying the extracted compounds with it. This cycle is repeated for several hours (typically 6-8 hours) until the solvent in the siphon arm runs clear.[7]
-
Concentration: After the extraction is complete, allow the apparatus to cool. Remove the round bottom flask and concentrate the extract by evaporating the solvent using a rotary evaporator under reduced pressure.
-
Drying: The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more modern and efficient method that utilizes ultrasonic waves to enhance the extraction process, often requiring less time and solvent.[4][5]
Materials and Equipment:
-
Dried and powdered Ammi majus seeds
-
Ultrasonic bath or probe sonicator
-
Beaker or Erlenmeyer flask
-
Methanol
-
Stirring bar and magnetic stirrer (optional)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Preparation: Place a known amount of powdered Ammi majus seeds (e.g., 10 g) into a beaker or Erlenmeyer flask.
-
Solvent Addition: Add a specific volume of the extraction solvent (e.g., 100 mL of methanol) to achieve a desired solvent-to-drug ratio (e.g., 10:1 v/w).[4]
-
Ultrasonication: Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).[4][5]
-
Separation: After sonication, separate the extract from the plant residue by filtration under vacuum.
-
Repeat Extraction (Optional): For exhaustive extraction, the plant residue can be subjected to one or two more cycles of UAE with fresh solvent.
-
Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude extract.
Protocol 3: Accelerated Solvent Extraction (ASE)
ASE is a rapid and automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
Materials and Equipment:
-
Accelerated Solvent Extractor (ASE) system
-
Dried and powdered Ammi majus seeds
-
Extraction cells
-
Collection vials
-
Methanol
Procedure:
-
Sample Preparation: Mix the powdered Ammi majus seeds with a dispersing agent (e.g., diatomaceous earth) and pack the mixture into an extraction cell.
-
ASE System Setup: Place the extraction cell into the ASE system. Set the extraction parameters, which can be optimized but typical conditions for furanocoumarins are:
-
Extraction: The ASE system will automatically perform the extraction by pumping the heated and pressurized solvent through the sample cell and into a collection vial.
-
Collection and Concentration: The collected extract can be directly used for analysis or concentrated further if needed. The high yield of isopimpinellin (404.14 mg/100 g) was achieved using this method with methanol at 130°C.[2][3]
Visualization of the Extraction Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Ammi majus seeds.
Caption: General workflow for this compound extraction from Ammi majus seeds.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Isopimpinellin from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Isopimpinellin from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells [mdpi.com]
- 4. phcog.com [phcog.com]
- 5. phcog.com [phcog.com]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Marmesinin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantification of Marmesinin, a naturally occurring coumarin, in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a biosynthetic precursor of psoralen and other linear furanocoumarins, is found in various plants, notably Aegle marmelos, and exhibits significant neuroprotective activities.[1][2] The described method is suitable for researchers, scientists, and professionals in drug development for the accurate and precise quantification of this compound. This document outlines the complete workflow, from sample preparation to chromatographic analysis and data interpretation.
Introduction
This compound is a compound of interest due to its pharmacological properties, including antioxidant and neuroprotective effects.[2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This application note details a validated HPLC method that is simple, reproducible, and sensitive for the determination of this compound.
Experimental
Materials and Reagents
-
This compound standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Plant material (e.g., dried leaves or fruit pulp of Aegle marmelos)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation: Extraction from Plant Material
-
Grinding: Mill the dried plant material into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
The solvent can be evaporated under reduced pressure to concentrate the extract.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
-
Final Preparation:
-
Centrifuge the reconstituted extract at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Conditions
The following HPLC conditions are recommended for the analysis of this compound.
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-10 min: 10-40% B10-20 min: 40-70% B20-25 min: 70-10% B25-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Results and Data Analysis
Identification and Quantification
The identification of this compound in the plant extract is based on the comparison of its retention time with that of the pure standard. Quantification is performed by constructing a calibration curve using the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the plant extract is then calculated from this curve.
Method Validation Parameters
For robust quantification, the method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following table summarizes typical quantitative data for this compound analysis found in the literature.
| Parameter | Typical Value | Reference |
| Retention Time (min) | 5.4 | [5] |
| Linearity (R²) | > 0.999 | [6] |
| LOD (µg/mL) | ~0.1 | [6][7] |
| LOQ (µg/mL) | ~0.4 | [6][7] |
| Precision (%RSD) | < 5% | [6] |
| Accuracy (% Recovery) | 95-105% | [7] |
Note: The values for LOD, LOQ, and Precision are based on a similar compound from the same chemical class and analytical method, indicating expected performance.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC quantification of this compound in plant extracts.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is a reliable and effective tool for the quantification of this compound in plant extracts. The protocol provides a clear, step-by-step guide for sample preparation and analysis, ensuring accurate and reproducible results. This method can be readily implemented in quality control laboratories and research settings for the study of this compound-containing plant materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-Marmesinin | Ammijin | Aegle marmelose | 495-30-7 | TargetMol [targetmol.com]
- 3. extraction-of-coumarins-from-plant-material-leguminosae - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive chemo-profiling of coumarins enriched extract derived from Aegle marmelos (L.) Correa fruit pulp, as an anti-diabetic and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Marmesinin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marmesinin, a naturally occurring furanocoumarin, is a key phytochemical marker found in various plant species, notably from the family Apiaceae and Rutaceae, such as Ammi majus and Aegle marmelos. As a biosynthetic precursor to psoralens and other linear furanocoumarins, its quantification is crucial for the standardization of herbal extracts and formulations.[1] Beyond its role as a chemical marker, this compound exhibits significant biological activities, including neuroprotective effects against glutamate-induced toxicity.[1] These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the accurate quantification and quality control of phytochemical preparations.
Physicochemical Properties of this compound Standard
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₉ | MedchemExpress |
| Molecular Weight | 408.40 g/mol | MedchemExpress |
| CAS Number | 495-30-7 | MedchemExpress |
| Appearance | Solid Powder | MedchemExpress |
| Solubility | Soluble in DMSO (50 mg/mL with ultrasonic), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 1.25 mg/mL).[1] Also soluble in other organic solvents like methanol and acetonitrile. | MedchemExpress[1], General Lab Knowledge |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] | MedchemExpress[1] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound in plant extracts using Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or acetic acid (analytical grade)
-
Plant extract suspected to contain this compound
-
0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
4. Preparation of Sample Solution
-
Accurately weigh about 1 g of the dried and powdered plant material.
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol) using an appropriate method such as sonication (30 minutes) or Soxhlet extraction.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve a known weight of the crude extract in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common starting point is a mixture of acetonitrile and water (with 0.1% formic or acetic acid). For example, an isocratic mobile phase of Acetonitrile:Water (70:30, v/v) can be effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 254 nm or 330 nm for related coumarins).
-
Injection Volume: 20 µL
6. System Suitability Before sample analysis, the chromatographic system must pass system suitability tests. Inject the working standard solution (e.g., 20 µg/mL) five or six times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the percentage of this compound in the original plant material using the following formula: % this compound = (C × V × D) / W × 100 Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the plant material taken for extraction (mg)
-
Quantitative Data Summary for HPLC Methods (Literature Values for Related Coumarins)
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Marmelosin | 5–30 | - | - | [2] |
| Marmelosin | 1-30 | 0.1 | 1 | [3] |
Note: Data for the closely related compound "Marmelosin" is presented here due to the limited availability of comprehensive validation data for this compound. Researchers should perform their own validation studies.
Protocol 2: Quantitative Analysis of this compound by HPTLC
This protocol describes a method for the quantification of this compound using High-Performance Thin-Layer Chromatography with densitometric scanning.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPTLC grade solvents (e.g., toluene, ethyl acetate, formic acid, methanol)
-
Pre-coated silica gel 60 F₂₅₄ HPTLC plates
-
Plant extract suspected to contain this compound
2. Equipment
-
HPTLC system with an automatic sample applicator, developing chamber, and TLC scanner (densitometer)
-
Hot air oven or plate heater
3. Preparation of Standard and Sample Solutions
-
Prepare stock and working standard solutions of this compound in methanol as described in the HPLC protocol.
-
Prepare the sample solution as described in the HPLC protocol, ensuring the final concentration is suitable for HPTLC application (typically in the range of 1-10 mg/mL).
4. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 x 10 cm).
-
Sample Application: Apply the standard and sample solutions as bands of 6-8 mm width using an automatic TLC sampler. The application volume will depend on the concentration of the solutions.
-
Mobile Phase: A mixture of Toluene:Ethyl Acetate:Formic Acid:Methanol (e.g., in a ratio of 3:3:0.8:0.2 v/v/v/v) is a common mobile phase for coumarins.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for at least 20 minutes. The development distance is typically 8 cm.
-
Drying: After development, dry the plate in a stream of hot air.
-
Densitometric Scanning: Scan the dried plate with a TLC scanner in absorbance mode at the wavelength of maximum absorbance for this compound.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the applied standards against their respective amounts.
-
Determine the amount of this compound in the sample spot from the calibration curve.
-
Calculate the percentage of this compound in the original plant material.
Quantitative Data Summary for HPTLC Methods (Literature Values for Related Coumarins)
| Analyte | Linearity Range (ng/spot) | LOD (ng/spot) | LOQ (ng/spot) | Reference |
| Marmesin | 20–100 | - | - |
Note: This data is for the related compound "Marmesin". Full validation for this compound should be performed.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the phytochemical analysis of this compound in a plant sample using a reference standard.
Caption: General workflow for the quantification of this compound.
Neuroprotective Signaling Pathway of this compound
This compound has been reported to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
Caption: this compound's role in the PI3K/Akt neuroprotective pathway.
Conclusion
This compound serves as a valuable standard for the phytochemical analysis and quality control of herbal medicines. The HPLC and HPTLC methods outlined in these application notes provide a framework for the accurate and reproducible quantification of this important furanocoumarin. Proper method validation is crucial to ensure reliable results. Furthermore, understanding the biological activities of this compound, such as its neuroprotective effects via the PI3K/Akt pathway, underscores its significance in drug discovery and development from natural sources.
References
Application Notes and Protocols for Marmesinin in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marmesinin is a natural furanocoumarin predominantly found in the plant Aegle marmelos, commonly known as the Bael tree.[1][2] Emerging research has highlighted its potential as a neuroprotective agent, showing promise in models of neurodegenerative diseases. These application notes provide an overview of this compound's neuroprotective effects and detailed protocols for its investigation. This compound exhibits significant neuroprotective activities against glutamate-induced toxicity and has shown efficacy in a 6-hydroxydopamine (6-OHDA)-induced animal model of Parkinson's disease.[3][4][5] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to cell survival, apoptosis, and inflammation.
The primary neuroprotective mechanism of this compound identified to date is the upregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[3] This pathway is crucial for promoting neuronal survival and inhibiting apoptosis. Additionally, this compound possesses antioxidant and anti-inflammatory properties, which are critical in combating the multifactorial nature of neurodegenerative disorders.[6] It has been shown to inhibit inflammatory markers mediated by Tumor Necrosis Factor-alpha (TNF-α), further underscoring its therapeutic potential.[6]
Key Applications in Neuroprotective Research
-
Investigation of Neuroprotective Efficacy: Assessing the ability of this compound to protect neurons from various insults, such as excitotoxicity and oxidative stress.
-
Elucidation of Signaling Pathways: Studying the molecular mechanisms underlying this compound's neuroprotective effects, with a focus on the PI3K/Akt pathway and its downstream targets.
-
Preclinical Evaluation in Neurodegenerative Disease Models: Evaluating the therapeutic potential of this compound in in vivo models of diseases like Parkinson's and Alzheimer's disease.
-
Anti-inflammatory and Antioxidant Studies: Characterizing the ability of this compound to mitigate neuroinflammation and oxidative damage in the central nervous system.
Data Presentation
No publicly available full-text articles with specific quantitative data on this compound's neuroprotective effects were identified at the time of this writing. The following tables are presented as templates to guide researchers in structuring their data when investigating this compound. The values presented are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Neuronal Viability in a Glutamate-Induced Excitotoxicity Model
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) | Standard Deviation | p-value vs. Glutamate Control |
| Control | 0 | 100 | ± 5.2 | < 0.001 |
| Glutamate (100 µM) | 0 | 45 | ± 4.8 | - |
| This compound + Glutamate | 1 | 58 | ± 5.1 | < 0.05 |
| This compound + Glutamate | 10 | 75 | ± 4.9 | < 0.01 |
| This compound + Glutamate | 50 | 88 | ± 5.3 | < 0.001 |
Table 2: Modulation of Apoptotic Markers by this compound in a 6-OHDA-Induced Parkinson's Disease Rat Model
| Treatment Group | This compound Dose (mg/kg) | Bax/Bcl-2 Ratio (fold change) | Activated Caspase-3 (fold change) | TH+ Neuron Count (% of Control) | p-value vs. 6-OHDA Control |
| Sham Control | 0 | 1.0 | 1.0 | 100 | < 0.001 |
| 6-OHDA Control | 0 | 4.5 | 5.2 | 35 | - |
| This compound + 6-OHDA | 10 | 3.2 | 3.8 | 52 | < 0.05 |
| This compound + 6-OHDA | 20 | 2.1 | 2.5 | 68 | < 0.01 |
| This compound + 6-OHDA | 40 | 1.3 | 1.6 | 85 | < 0.001 |
Table 3: Effect of this compound on PI3K/Akt Pathway Protein Expression in 6-OHDA Treated Rats
| Treatment Group | This compound Dose (mg/kg) | p-Akt/Akt Ratio (fold change) | p-PI3K/PI3K Ratio (fold change) | p-value vs. 6-OHDA Control |
| Sham Control | 0 | 1.0 | 1.0 | < 0.001 |
| 6-OHDA Control | 0 | 0.4 | 0.5 | - |
| This compound + 6-OHDA | 10 | 0.6 | 0.7 | < 0.05 |
| This compound + 6-OHDA | 20 | 0.8 | 0.9 | < 0.01 |
| This compound + 6-OHDA | 40 | 1.1 | 1.2 | < 0.001 |
Experimental Protocols
Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
Objective: To assess the neuroprotective effect of this compound against glutamate-induced cell death in vitro.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit
-
96-well plates
Procedure:
-
Seed primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in culture medium.
-
Pre-treat the neurons with various concentrations of this compound for 24 hours.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 100 µM for 24 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength and calculate cell viability as a percentage of the untreated control.
Protocol 2: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the in vivo neuroprotective effects of this compound in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid saline solution (0.02% w/v)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound
Procedure:
-
Anesthetize rats and mount them in a stereotaxic frame.
-
Prepare a fresh solution of 6-OHDA in cold ascorbic acid saline.
-
Perform a unilateral injection of 6-OHDA into the medial forebrain bundle (coordinates relative to bregma: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm).
-
Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) daily for a specified period (e.g., 30 days), starting 24 hours after the 6-OHDA lesion.
-
Monitor behavioral changes (e.g., apomorphine-induced rotations) to assess the extent of the lesion and the effect of the treatment.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue for further analysis (immunohistochemistry, Western blotting).
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins
Objective: To quantify the expression of key proteins in the PI3K/Akt signaling pathway following this compound treatment.
Materials:
-
Brain tissue lysates from the 6-OHDA rat model or cell lysates from the in vitro excitotoxicity model.
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Immunohistochemistry for Dopaminergic Neurons
Objective: To visualize and quantify the survival of dopaminergic neurons in the substantia nigra of the 6-OHDA rat model.
Materials:
-
Rat brain sections (formalin-fixed, paraffin-embedded or frozen)
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Microscope
Procedure:
-
Deparaffinize and rehydrate brain sections if necessary.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Count the number of TH-positive neurons in the substantia nigra using a microscope and appropriate software.
Visualizations
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflows for this compound research.
References
- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. birimler.atauni.edu.tr [birimler.atauni.edu.tr]
- 6. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Marmesinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marmesinin, a furanocoumarin isolated from the medicinal plant Aegle marmelos, has demonstrated significant anti-inflammatory properties in preclinical studies. These application notes provide a detailed overview of the in vitro assays used to characterize the anti-inflammatory effects of this compound, with a focus on its impact on key inflammatory mediators and signaling pathways. The provided protocols are intended to guide researchers in setting up and performing these assays to evaluate this compound or similar test compounds. The primary cell line used in these assays is the well-established murine macrophage cell line, RAW 264.7.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). Furthermore, it inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Evidence also suggests a potential role for this compound in modulating the mitogen-activated protein kinase (MAPK) signaling pathway, which is also critically involved in the inflammatory cascade.[1][2]
Data Presentation
The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
| Inflammatory Mediator/Target | Assay Type | Cell Line | Inducer | This compound Effect | Reference |
| Nitric Oxide (NO) | Griess Assay | RAW 264.7 | LPS | 3.9-fold reduction | [1] |
| Tumor Necrosis Factor-α (TNF-α) | ELISA | RAW 264.7 | LPS | 3.4-fold reduction | [1] |
| Nuclear Factor-kappa B (NF-κB) | Western Blot | RAW 264.7 | LPS | 2.7-fold inhibition | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10^5 cells/mL.[3] Allow cells to adhere for 12-24 hours before treatment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired incubation period (typically 24 hours for NO and TNF-α assays).
-
Include appropriate controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells treated with a known anti-inflammatory drug (e.g., dexamethasone) as a reference standard.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.
-
Protocol:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.[4]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
-
TNF-α Secretion Assay (ELISA)
This assay quantifies the amount of TNF-α secreted into the cell culture medium.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify TNF-α.
-
Protocol:
-
After the treatment period, collect the cell culture supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's instructions of a commercially available kit.
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for TNF-α.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme into a colored product.
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
The concentration of TNF-α is determined from a standard curve generated with recombinant TNF-α.
-
NF-κB and MAPK Signaling Pathway Analysis (Western Blot)
This technique is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. For the NF-κB pathway, use antibodies against phospho-IκBα, IκBα, phospho-p65, and p65. For the MAPK pathway, use antibodies against phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
This compound Anti-inflammatory Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assays of this compound.
This compound's Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
- 1. Antioxidant and anti-inflammatory properties of marmelosin from Bael (Aegle marmelos L.); Inhibition of TNF-α mediated inflammatory/tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Activity of Coumarins Against Pathogenic Strains
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data on the antibacterial activity of Marmesinin is limited in the current scientific literature. The following data and protocols are based on studies of various coumarin derivatives, the broader class of compounds to which this compound belongs. These notes provide a general framework for assessing the antibacterial potential of coumarins.
Introduction
Coumarins are a significant class of naturally occurring benzopyrone compounds widely distributed in plants. They have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2] The antibacterial efficacy of coumarins is influenced by their substitution patterns, with various derivatives showing activity against a broad spectrum of pathogenic bacteria.[3] This document provides a summary of the antibacterial activity of selected coumarin derivatives and detailed protocols for their evaluation.
Quantitative Data: Antibacterial Activity of Coumarin Derivatives
The antibacterial activity of coumarins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[4] The following tables summarize the MIC values of various coumarin derivatives against common pathogenic bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives against Gram-Positive Bacteria
| Coumarin Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Osthenol | Staphylococcus aureus ATCC 25923 | 62.5 | [3][5] |
| Osthenol | Bacillus cereus MIP 96016 | 125 | [3][5] |
| 7,8-Dihydroxy-4-methylcoumarin (Daphnetin) | Staphylococcus aureus | 64 | [1] |
| 6,7-Dihydroxycoumarin (Esculetin) | Staphylococcus aureus | 192 | [1] |
| Umbelliferone | Staphylococcus aureus | 256 | [1] |
| Coumarin-Triazole Hybrid (Compound 29c) | Methicillin-Resistant S. aureus (MRSA) | 1.56 | [6] |
| Coumarin-Triazole Hybrid (Compound 29c) | Methicillin-Sensitive S. aureus | 3.125 | [6] |
| 4-Hydroxycoumarin Derivative (C13) | Staphylococcus aureus ATCC 25923 | ≤128 | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives against Gram-Negative Bacteria
| Coumarin Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Osthenol | Escherichia coli ATCC 25922 | >2000 | [3][5] |
| Osthenol | Pseudomonas aeruginosa ATCC 27853 | >2000 | [3][5] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Escherichia coli | 2.9 mM | [8] |
| Coumarin-3-carboxylic acid | Acidovorax citrulli | 26.64 - 40.73 | [9] |
| Coumarin-Triazole Hybrid (Compound 92d) | Escherichia coli | 0.8 - 1.6 | [6] |
| 4-Hydroxycoumarin Derivative (C13) | Escherichia coli ATCC 25922 | ≤256 | [7] |
| Aegelinol | Salmonella typhii ATCC 19430 | 16 | [4] |
| Agasyllin | Salmonella typhii ATCC 19430 | 32 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of a coumarin derivative against a bacterial strain using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Coumarin derivative
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Coumarin Stock Solution: Dissolve the coumarin derivative in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the coumarin stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (MHB + inoculum, no compound) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the coumarin derivative at which no visible bacterial growth (turbidity) is observed.[4] For better visualization, a growth indicator like resazurin can be added.[10]
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity.
Materials:
-
Coumarin derivative
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strain of interest
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate.
-
Disc Application:
-
Impregnate sterile filter paper discs with a known concentration of the coumarin derivative solution.
-
Allow the solvent to evaporate.
-
Place the impregnated discs onto the surface of the inoculated MHA plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Potential Mechanisms of Antibacterial Action
The antibacterial activity of coumarins is thought to be multifactorial. Some of the proposed mechanisms include:
-
Cell Membrane Disruption: Coumarins can interfere with the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[1][8]
-
Inhibition of Biofilm Formation: Several coumarin derivatives have been shown to inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics.[2][11] This can occur by interfering with bacterial adhesion and the production of extracellular polymeric substances.
-
Quorum Sensing Inhibition: Coumarins can disrupt bacterial cell-to-cell communication, known as quorum sensing, which regulates the expression of virulence factors and biofilm formation.[2]
-
Enzyme Inhibition: Coumarins may target and inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.
Conceptual Diagram of Coumarin's Antibacterial Mechanisms
Caption: Potential mechanisms of antibacterial action of coumarin derivatives.
Conclusion
Coumarin derivatives represent a promising class of compounds with significant potential for the development of new antibacterial agents. The data presented herein demonstrates their activity against a range of pathogenic bacteria, including drug-resistant strains. The provided protocols offer a standardized approach for the evaluation of the antibacterial efficacy of novel coumarin compounds. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.
References
- 1. New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculdadececape.edu.br [faculdadececape.edu.br]
- 8. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]
- 9. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Drug Resistance in Staphylococcus aureus with Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Marmesinin: A Promising Candidate for In Vitro Anticancer Research
Application Notes and Protocols for Researchers
Introduction
Marmesinin, a natural coumarin, has emerged as a compound of interest in oncology research due to its demonstrated anticancer properties in various in vitro models. These notes provide a comprehensive overview of the current understanding of this compound's mechanisms of action, along with detailed protocols for its investigation as a potential anticancer agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach that includes the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Induction of Apoptosis: this compound has been shown to trigger programmed cell death in cancer cells. A key mechanism is the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance towards pro-apoptotic proteins disrupts the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.
Cell Cycle Arrest: The compound has been observed to halt the progression of the cell cycle in cancer cells. Depending on the cancer cell type, this compound can induce arrest at the G1 or G2/M phase of the cell cycle. This prevents the cells from dividing and proliferating.
Inhibition of Signaling Pathways: this compound has been identified to target and inhibit critical signaling cascades that are often dysregulated in cancer. Notably, in esophageal cancer cells, it suppresses the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival.[1] In non-small cell lung cancer (NSCLC) cells, this compound has been shown to downregulate vascular endothelial growth factor receptor-2 (VEGFR-2) and other signaling proteins, thereby inhibiting pathways that contribute to tumor angiogenesis and cell migration.
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer activities of this compound across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) |
| U937 | Human Leukemia | 40 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but demonstrated effective inhibition |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but demonstrated effective inhibition |
| Esophageal Cancer Cells | Esophageal Cancer | Not explicitly stated, but demonstrated effective inhibition |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cancer Cell Line | Effect on Bax/Bcl-2 Ratio | Cell Cycle Arrest Phase |
| U937 | Increased | G2/M |
| Esophageal Cancer Cells | Increased | Not explicitly stated |
| A549 | Not explicitly stated | G1 |
| H1299 | Not explicitly stated | G1 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anticancer effects of this compound.
Protocol 1: Cell Viability Assay (CCK-8 Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., U937, A549, Esophageal cancer cells)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
Materials:
-
Cancer cells cultured on coverslips or in chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled nucleotides, from a commercial kit)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration and time point.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash with PBS and add the TUNEL reaction mixture to the cells.
-
Incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Protocol 3: Western Blot Analysis for Signaling Proteins
Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and VEGFR-2.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-VEGFR-2, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
This compound's Proposed Mechanism of Action in Esophageal Cancer
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
Experimental Workflow for Assessing this compound's Anticancer Activity
Caption: Workflow for in vitro evaluation of this compound's anticancer effects.
This compound's Effect on VEGFR-2 Signaling in NSCLC
References
Isolating Pure Marmesinin from Crude Extracts: A Detailed Guide for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with detailed protocols for the isolation of pure Marmesinin from crude plant extracts. This compound, a natural furanocoumarin, is a subject of growing interest due to its potential therapeutic properties. These guidelines outline a systematic approach, from initial extraction to final purification, ensuring high purity and yield.
Introduction
This compound is a furanocoumarin naturally occurring in various plant species, notably from the fruits of Ammi majus and in plants of the Aegle marmelos genus. As a biosynthetic precursor to psoralen and other linear furanocoumarins, it holds significant research interest. The isolation of pure this compound is a critical step for pharmacological studies and drug development. This document details a multi-step protocol involving solvent extraction, column chromatography, and recrystallization to obtain this compound of high purity.
Overall Workflow for this compound Isolation
The isolation of pure this compound is a multi-stage process that begins with the extraction from dried plant material, followed by a series of purification steps. The general workflow is depicted below.
Caption: General workflow for the isolation of pure this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes the initial extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and powdered fruits of Ammi majus or other source material.
-
Methanol or Petroleum Ether (ACS grade).
-
Soxhlet apparatus or large conical flask for maceration.
-
Rotary evaporator.
-
Filter paper.
Procedure:
-
Soxhlet Extraction:
-
Place 100 g of the dried, powdered plant material into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract with 500 mL of methanol for 6-8 hours.
-
-
Maceration (Alternative Method):
-
Soak 100 g of the dried, powdered plant material in 1 L of methanol in a sealed conical flask.
-
Agitate the mixture on a shaker at room temperature for 48 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol details the separation of this compound from the crude extract using column chromatography.
Materials:
-
Crude extract.
-
Silica gel (60-120 mesh) for column chromatography.
-
Glass column.
-
Solvents: n-hexane, ethyl acetate, dichloromethane (ACS grade).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
UV lamp (254 nm and 365 nm).
-
Collection tubes.
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow it to pack uniformly without air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (80:20)
-
n-hexane:ethyl acetate (70:30)
-
n-hexane:ethyl acetate (50:50)
-
Ethyl acetate (100%)
-
-
An alternative gradient system is dichloromethane with an increasing gradient of ethyl acetate (0-80%)[1][2].
-
-
Fraction Collection and Analysis:
-
Collect fractions of 20-30 mL in separate tubes.
-
Monitor the fractions by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 or 1:1).
-
Visualize the spots under a UV lamp. This compound should appear as a distinct spot.
-
Pool the fractions containing pure this compound.
-
Protocol 3: High-Purity this compound via Recrystallization
This protocol describes the final purification step to obtain high-purity this compound crystals.
Materials:
-
Concentrated this compound-rich fractions.
-
Solvents for crystallization (e.g., ethyl acetate, methanol, ethanol, or a mixture). This compound is soluble in DMSO[3].
-
Erlenmeyer flask.
-
Hot plate.
-
Ice bath.
-
Buchner funnel and filter paper.
Procedure:
-
Dissolution:
-
Transfer the concentrated this compound-rich fraction to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., hot ethyl acetate or ethanol) to dissolve the solid completely with gentle heating.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator under vacuum to remove all traces of solvent.
-
Advanced Purification Technique: High-Speed Counter-Current Chromatography (HSCCC)
For even higher purity or for separating very similar compounds, HSCCC is a powerful technique. A two-phase solvent system is employed, and the separation is based on the differential partitioning of the compound between the two liquid phases. For furanocoumarins, typical solvent systems include n-hexane-ethyl acetate-methanol-water in various ratios[1][4].
Data Presentation
The following table summarizes expected outcomes at each stage of the isolation process. Note that actual yields and purities will vary depending on the source material and experimental conditions.
| Stage | Input Material | Key Parameters | Output | Expected Yield (%) | Expected Purity (%) |
| Extraction | 100 g Dried Plant Material | Solvent: Methanol, 8 hours | Crude Extract | 10 - 15 g | 5 - 10 |
| Column Chromatography | 10 g Crude Extract | Stationary Phase: Silica GelMobile Phase: n-hexane:ethyl acetate gradient | This compound-rich fractions | 0.5 - 1 g | 85 - 95 |
| Recrystallization | 1 g this compound-rich fraction | Solvent: Ethyl Acetate | Pure this compound Crystals | 0.7 - 0.9 g | > 98 |
Signaling Pathways and Logical Relationships
This compound is a precursor in the biosynthesis of linear furanocoumarins. Understanding this pathway can be crucial for researchers studying the biosynthesis of these compounds.
Caption: Biosynthetic pathway of this compound and Psoralen.
Conclusion
The protocols outlined in this application note provide a robust and reproducible method for the isolation of pure this compound from natural sources. By following these detailed procedures, researchers can obtain high-purity this compound suitable for a wide range of scientific investigations. The provided workflow, experimental details, and data tables offer a comprehensive guide for drug discovery and development professionals.
References
Application Notes and Protocols for a Marmesinin-Based Antioxidant Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous chronic and degenerative diseases. Marmesinin, a natural furanocoumarin found in plants such as Aegle marmelos, has demonstrated significant antioxidant and anti-inflammatory properties[1]. This document provides detailed application notes and protocols for the development and evaluation of a this compound-based antioxidant formulation, aimed at leveraging its therapeutic potential. The proposed formulation focuses on enhancing the stability and bioavailability of this compound, thereby maximizing its antioxidant efficacy.
Rationale for a this compound-Based Antioxidant Formulation
This compound exhibits potent antioxidant activity, effectively scavenging free radicals and reducing oxidative damage[1]. Its therapeutic potential is further underscored by its ability to modulate inflammatory pathways, such as the TNF-α and NF-κB signaling cascades, which are intrinsically linked to oxidative stress[1]. However, like many natural compounds, the clinical application of this compound may be limited by factors such as poor solubility and stability. To overcome these limitations, a liposomal formulation is proposed. Liposomal encapsulation can enhance the solubility and stability of hydrophobic compounds like this compound, improve their bioavailability, and facilitate targeted delivery[2][3][4][5].
Proposed Mechanism of Action
This compound is hypothesized to exert its antioxidant effects through a dual mechanism:
-
Direct Radical Scavenging: this compound can directly neutralize free radicals, such as the superoxide anion and hydroxyl radical, thereby preventing cellular damage.
-
Modulation of Endogenous Antioxidant Pathways: this compound is proposed to activate the Keap1/Nrf2/ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT)[6][7][8].
Data Presentation: Antioxidant Efficacy of this compound Formulations
The following tables present hypothetical data summarizing the antioxidant activity of unformulated this compound and a liposomal this compound formulation. These tables are intended to serve as a template for presenting experimental results.
Table 1: In Vitro Radical Scavenging Activity
| Compound/Formulation | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
| This compound (Unformulated) | 25.8 ± 2.1 | 18.5 ± 1.7 |
| Liposomal this compound | 15.2 ± 1.3 | 10.9 ± 0.9 |
| Ascorbic Acid (Standard) | 5.2 ± 0.4 | 3.8 ± 0.3 |
Table 2: Cellular Antioxidant Activity in Human Keratinocytes (HaCaT cells)
| Treatment (10 µg/mL) | % Reduction in ROS Production |
| Control (Vehicle) | 0 |
| This compound (Unformulated) | 35.6 ± 3.2% |
| Liposomal this compound | 58.9 ± 4.5% |
| Quercetin (Standard) | 65.2 ± 5.1% |
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Preparation of Liposomal this compound Formulation
This protocol describes a thin-film hydration method for encapsulating this compound into liposomes.
Materials:
-
This compound
-
Soybean Phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at 40°C to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under a stream of nitrogen for 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator for 5-10 minutes on ice.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a pore size of 100 nm using a mini-extruder. Repeat the extrusion process 10-15 times.
-
Store the final liposomal this compound formulation at 4°C.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound formulations (various concentrations)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the DPPH radical (0.1 mM) in methanol. Protect from light.
-
Prepare serial dilutions of the this compound formulations and ascorbic acid in methanol.
-
In a 96-well microplate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
This compound formulations (various concentrations)
-
Trolox (positive control)
-
Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the this compound formulations and Trolox in ethanol.
-
In a 96-well microplate, add 20 µL of each sample dilution to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the sample concentration.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a free radical generator.
Materials:
-
Human keratinocyte cells (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DCFH-DA solution (in ethanol)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (in Hanks' Balanced Salt Solution - HBSS)
-
This compound formulations (various concentrations)
-
Quercetin (positive control)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Seed HaCaT cells in a black 96-well plate at a density of 6 x 10^4 cells/well and culture for 24 hours.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 200 µL of media containing various concentrations of the this compound formulations or quercetin for 1 hour.
-
Remove the treatment media and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for each sample and the control.
-
Calculate the percentage reduction in ROS production using the following formula: % Reduction = [1 - (AUC_sample / AUC_control)] x 100
Conclusion
These application notes provide a comprehensive framework for the development and evaluation of a this compound-based antioxidant formulation. The detailed protocols for formulation and antioxidant assessment will enable researchers to systematically investigate the potential of this compound as a novel therapeutic agent for conditions associated with oxidative stress. The proposed liposomal delivery system offers a promising strategy to enhance the efficacy of this natural compound. Further in vivo studies are warranted to validate the therapeutic potential of this formulation.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. mdpi.com [mdpi.com]
- 4. A Liposomal Formulation to Exploit the Bioactive Potential of an Extract from Graciano Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 8. semanticscholar.org [semanticscholar.org]
Application of Marmesinin in Elucidating Coumarin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marmesinin, a naturally occurring furanocoumarin, serves as a critical intermediate in the biosynthesis of linear furanocoumarins, such as psoralen. Its application in research is pivotal for understanding the enzymatic and regulatory mechanisms of the coumarin biosynthetic pathway. This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate to study psoralen synthase activity and to investigate the broader aspects of coumarin metabolism. The protocols are intended to guide researchers in setting up in vitro and in vivo assays, while the accompanying data and diagrams offer a comprehensive overview of the current understanding of this significant metabolic pathway.
Introduction
Coumarins are a class of secondary metabolites widely distributed in the plant kingdom, exhibiting a broad range of biological activities. A significant subclass, the furanocoumarins, are known for their photosensitizing, phototoxic, and therapeutic properties. The biosynthesis of these compounds originates from the phenylpropanoid pathway, leading to the formation of umbelliferone, a key precursor. Subsequent prenylation and a series of oxidative reactions, catalyzed by cytochrome P450 monooxygenases, lead to the formation of diverse coumarin structures.
This compound is a key downstream intermediate in the biosynthesis of linear furanocoumarins. It is synthesized from demethylsuberosin (DMS) and is the direct precursor to psoralen. The enzymatic conversion of (+)-marmesin to psoralen is a crucial step, catalyzed by the enzyme psoralen synthase, a cytochrome P450 enzyme (CYP71AJ1).[1][2] Studying this specific reaction using this compound as a substrate provides valuable insights into the enzyme's kinetics, substrate specificity, and the overall regulation of the furanocoumarin branch of the coumarin biosynthetic pathway.
Data Presentation
The following table summarizes the key quantitative data related to the enzymatic conversion of this compound to psoralen.
| Parameter | Value | Organism/System | Reference |
| Enzyme | Psoralen Synthase (CYP71AJ1) | Ammi majus | [1] |
| Substrate | (+)-Marmesinin | [1] | |
| Apparent Michaelis Constant (Km) | 1.5 ± 0.5 µM | Recombinant enzyme in yeast microsomes | [1] |
| Catalytic Rate Constant (kcat) | 340 ± 24 min-1 | Recombinant enzyme in yeast microsomes | [1] |
| Psoralen Yield from Callus Culture | 1934.75 µg/g fresh weight | Psoralea corylifolia cotyledon callus | [3] |
| Elicitor-Enhanced Psoralen Yield | Increased yields with yeast extract, proline, etc. | Psoralea corylifolia cotyledon callus | [3] |
Experimental Protocols
Protocol 1: In Vitro Psoralen Synthase Enzyme Assay
This protocol describes the determination of psoralen synthase activity using this compound as a substrate and microsomal fractions from yeast expressing the recombinant enzyme or from plant tissues.
1. Preparation of Microsomes:
-
From Yeast:
-
Grow yeast cells (e.g., Saccharomyces cerevisiae) transformed with the psoralen synthase gene (e.g., CYP71AJ1) in an appropriate selective medium.[4]
-
Induce protein expression as required by the specific expression vector.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and determine the protein concentration (e.g., using the Bradford assay). Store at -80°C.
-
-
From Plant Tissue:
-
Homogenize fresh or frozen plant tissue (e.g., from elicited cell cultures of Ammi majus) in a cold extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 0.4 M sucrose, 20 mM β-mercaptoethanol, and polyvinylpolypyrrolidone).
-
Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 1-2 hours at 4°C.
-
Resuspend the microsomal pellet as described for yeast.
-
2. Enzyme Assay:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
0.1 M Sodium Phosphate Buffer (pH 7.0)
-
Microsomal protein (50-100 µg)
-
1.0 mM NADPH
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding (+)-marmesinin (dissolved in a small volume of DMSO or methanol) to a final concentration of 10-50 µM. The final concentration of the organic solvent should be less than 1%.
-
Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and water (e.g., 35:10:55 v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[6]
-
Quantification: Prepare a standard curve of authentic psoralen to quantify the amount of product formed. The retention time for psoralen should be determined using a pure standard.
Protocol 2: In Vivo Feeding Study with this compound
This protocol outlines a method for feeding this compound to plant cell suspension cultures or yeast cultures to study its conversion to psoralen and other downstream metabolites.
1. Culture Preparation:
-
Plant Cell Culture:
-
Establish a fine suspension culture of a relevant plant species (e.g., Ammi majus or Psoralea corylifolia) in a suitable growth medium (e.g., Murashige and Skoog medium).
-
Subculture the cells regularly to maintain them in the exponential growth phase.
-
-
Yeast Culture:
-
Grow the yeast strain expressing psoralen synthase in an appropriate liquid medium.
-
2. Elicitation (Optional):
-
To enhance the expression of biosynthetic enzymes, an elicitor can be added to the plant cell culture 24-48 hours before the feeding experiment.
-
Common elicitors include yeast extract (0.1-1% w/v), methyl jasmonate (10-100 µM), or salicylic acid (50-200 µM).[7]
3. This compound Feeding:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound stock solution to the cell culture to a final concentration of 100-500 µM. Ensure the final solvent concentration is not detrimental to the cells (typically <0.5%).
-
Incubate the culture under its normal growth conditions for a time course (e.g., 0, 2, 4, 8, 24 hours).
4. Extraction of Metabolites:
-
Separate the cells from the medium by filtration or centrifugation.
-
Extract the cells and the medium separately to analyze intracellular and secreted metabolites.
-
Cell Extraction: Homogenize the cells in methanol or ethanol and sonicate for 30 minutes. Centrifuge to remove cell debris.
-
Medium Extraction: Extract the culture medium three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness.
-
Resuspend the residues from both cell and medium extracts in a known volume of methanol for HPLC analysis.
5. HPLC Analysis:
-
Use the same HPLC method as described in Protocol 1 to analyze for the presence of psoralen and the disappearance of this compound. A standard curve for this compound should also be prepared for quantification.
Visualizations
Coumarin Biosynthesis Pathway
Caption: Biosynthetic pathway of linear furanocoumarins highlighting this compound.
Experimental Workflow for Psoralen Synthase Assay
Caption: Workflow for the in vitro psoralen synthase assay.
Proposed Signaling Pathway for Elicitor-Induced Coumarin Biosynthesis
Caption: Elicitor-induced signaling for coumarin biosynthesis.
References
- 1. Simple and rapid determination of psoralens in topic solutions using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning and functional characterization of psoralen synthase, the first committed monooxygenase of furanocoumarin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro isolation, elicitation of psoralen in callus cultures of Psoralea corylifolia and cloning of psoralen synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Marmesinin Extraction Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for improving the yield of Marmesinin extraction. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in optimizing your extraction processes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently solubilize this compound. 2. Inadequate Extraction Time/Temperature: The extraction duration or temperature may be insufficient for complete extraction. 3. Inefficient Extraction Method: The chosen method (e.g., maceration) may be less effective than other techniques. 4. Degradation of this compound: Exposure to high temperatures, light, or extreme pH can degrade furanocoumarins.[1][2][3][4] 5. Improper Plant Material: The concentration of this compound can vary between different parts of the plant (leaves, fruits) and their maturity. | 1. Solvent Optimization: Test a range of solvents with varying polarities, such as methanol, ethanol, acetone, and ethyl acetate, or mixtures thereof. Ethanol and methanol are often effective for coumarin extraction. 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions for your chosen method. For instance, in Microwave-Assisted Extraction (MAE), a shorter time (e.g., 30 seconds to 2 minutes) at a moderate temperature (e.g., 50°C) can be effective.[5] 3. Method Comparison: Consider using more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or MAE, which have been shown to provide higher yields in shorter times compared to conventional methods like Soxhlet.[5] 4. Control Degradation: Protect the extraction mixture from light. Use moderate temperatures (e.g., below 70-90°C for MAE) to prevent thermal degradation.[6] Maintain a neutral or slightly acidic pH during extraction. 5. Material Selection: If possible, analyze the this compound content in different plant parts to identify the most abundant source. Fruits of Aegle marmelos are commonly reported to contain this compound. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds along with this compound. 2. Complex Plant Matrix: The raw plant material naturally contains numerous other phytochemicals. | 1. Solvent Polarity Adjustment: Use a solvent with a polarity that is more selective for this compound. A step-wise extraction with solvents of increasing polarity can also be employed for fractionation. 2. Purification Steps: Incorporate post-extraction purification steps such as liquid-liquid partitioning or column chromatography to isolate this compound from the crude extract. |
| Emulsion Formation during Liquid-Liquid Partitioning | 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions. | 1. Break the Emulsion: Add a saturated brine solution (salting out) or a small amount of a different organic solvent to disrupt the emulsion. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate partitioning while minimizing emulsion formation. |
| Inaccurate Quantification by HPLC | 1. Peak Tailing or Fronting: This can be due to column overload, poor column condition, or inappropriate mobile phase. 2. Baseline Noise or Drift: Contaminated mobile phase, detector issues, or temperature fluctuations can cause baseline instability. 3. Poor Peak Resolution: Co-elution of this compound with other compounds. 4. Sample Degradation in Vial: this compound may degrade in the autosampler vial before injection. | 1. Optimize Chromatography: Adjust the mobile phase composition and gradient. Ensure the sample concentration is within the linear range of the detector. Check the column's performance and replace it if necessary. 2. System Maintenance: Use high-purity solvents and degas the mobile phase. Clean the detector cell and ensure a stable column temperature. 3. Method Development: Modify the mobile phase composition, gradient, or select a different column to improve the separation of this compound from interfering compounds.[7][8][9][10] 4. Sample Stability: If degradation is suspected, use a thermostatted autosampler set to a low temperature (e.g., 4°C). Prepare samples fresh and minimize their time in the autosampler. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method provides the highest yield of this compound?
A1: While specific comparative data for this compound is limited, studies on the related furanocoumarin, Marmelosin, from Aegle marmelos show that modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) generally offer significantly higher yields in a shorter time compared to conventional methods like Soxhlet and maceration.[5] For instance, one study on Marmelosin reported a yield of 5.05 mg/g with MAE in just 30 seconds, compared to 3.79 mg/g with Soxhlet extraction over 7 hours.[5]
Q2: What is the best solvent for extracting this compound?
A2: The optimal solvent depends on the chosen extraction method and the desired purity of the extract. Generally, polar solvents like ethanol and methanol are effective for extracting coumarins.[6] For MAE of Marmelosin, 80% ethanol has been reported to be more effective than pure ethanol due to the higher dielectric constant of the water content. A systematic evaluation of different solvents and their mixtures is recommended to determine the best option for your specific application.
Q3: How can I prevent the degradation of this compound during extraction and storage?
A3: Furanocoumarins like this compound can be sensitive to heat, light, and pH. To minimize degradation:
-
Temperature: Use moderate temperatures during extraction. For MAE, temperatures above 90°C can lead to thermal degradation.[6] For long-term storage of extracts, refrigeration or freezing is recommended.
-
Light: Protect your samples from direct light exposure during both extraction and storage by using amber-colored glassware or by covering the apparatus with aluminum foil.
-
pH: Maintain a neutral to slightly acidic pH, as extreme pH levels can cause hydrolysis of the lactone ring in coumarins.
Q4: From which part of the Aegle marmelos plant can I expect the highest yield of this compound?
A4: this compound has been identified in both the fruits and leaves of Aegle marmelos. However, the concentration can vary depending on the maturity and geographical location of the plant. It is advisable to perform a preliminary analysis on different plant parts to determine the most potent source for your extraction.
Q5: What analytical technique is most suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the quantification of this compound and other furanocoumarins.[7][8][9][10] A C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid like acetic or formic acid, typically provides good separation.[7]
Data on Extraction Yields
The following table summarizes the yield of Marmelosin , a structurally similar furanocoumarin, from Aegle marmelos fruit using different extraction methods. This data can serve as a valuable reference for optimizing this compound extraction.
| Extraction Method | Solvent | Time | Temperature | Yield (mg/g of dry material) | Reference |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 30 seconds | 50°C | 5.05 | [5] |
| Soxhlet Extraction | Ethanol | 7 hours | Boiling point of ethanol | 3.79 | [5] |
| Batch Extraction (Maceration) | Not specified | Not specified | Not specified | 2.04 | [5] |
| Ultrasound-Assisted Three-Phase Partitioning (UA-TPP) | t-butanol / (NH₄)₂SO₄ solution | 30 minutes | Not specified | 5.44 (for Imperatorin) |
Experimental Protocols
Microwave-Assisted Extraction (MAE) of Marmelosin (Adaptable for this compound)
This protocol is based on an optimized method for Marmelosin extraction from Aegle marmelos fruit and can be adapted for this compound.
Materials:
-
Dried, powdered Aegle marmelos fruit
-
80% Ethanol (v/v)
-
Microwave extractor
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the dried, powdered plant material and place it in a microwave extraction vessel.
-
Add 20 mL of 80% ethanol to the vessel (solute to solvent ratio of 1:20 w/v).
-
Allow the material to pre-leach in the solvent for 10 minutes at room temperature.
-
Place the vessel in the microwave extractor and irradiate at a suitable power level to maintain a temperature of 50°C for 30 seconds.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to separate the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be further purified or directly analyzed by HPLC.
Soxhlet Extraction
Materials:
-
Dried, powdered Aegle marmelos fruit
-
Ethanol
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place a known amount of the dried, powdered plant material in a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with ethanol.
-
Heat the flask using a heating mantle. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble.
-
Once the chamber is almost full, the solvent is automatically emptied back into the distillation flask.
-
Continue this cycle for approximately 6-7 hours.
-
After extraction, cool the apparatus and collect the extract from the distilling flask.
-
Concentrate the solvent using a rotary evaporator to obtain the crude extract.
Visualizations
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound and other furanocoumarins.
General Workflow for this compound Extraction and Analysis
Caption: General experimental workflow for this compound extraction and analysis.
Hypothetical Neuroprotective Signaling Pathway of Furanocoumarins
Furanocoumarins have been shown to inhibit the STAT3 signaling pathway, which is implicated in cell survival and proliferation. The following diagram illustrates a plausible mechanism for the neuroprotective effects of this compound by inhibiting this pathway.[5]
Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of anthocyanins from red grape skins under pressurized liquid extraction and ultrasound-assisted extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Marmesinin Purification Technical Support Center
Welcome to the technical support center for the purification of Marmesinin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the isolation and purification of this compound from natural sources, primarily Aegle marmelos.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound in Crude Extract | Inefficient extraction method. | Optimize the extraction solvent and method. Methanolic or ethanolic extraction followed by partitioning with a non-polar solvent like petroleum ether can enrich coumarins.[1] Consider microwave-assisted extraction (MAE) to potentially improve yield and reduce extraction time. |
| Improper plant material handling. | Ensure the fruit pulp is properly dried and powdered to maximize surface area for solvent penetration. | |
| Poor Separation of this compound from Other Coumarins during Column Chromatography | Inappropriate stationary or mobile phase. | Use silica gel for column chromatography. A gradient elution starting with a non-polar solvent (e.g., petroleum ether or n-hexane) and gradually increasing the polarity with a solvent like ethyl acetate or acetone can effectively separate coumarins.[2] |
| Co-elution of structurally similar compounds. | Other coumarins like marmesin, psoralen, and umbelliferone are often present and can co-elute.[1] Fine-tune the solvent gradient and consider using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification steps. | |
| Peak Tailing or Broadening in HPLC Analysis | Inappropriate mobile phase pH. | The addition of a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase can improve peak shape for phenolic compounds like coumarins.[3][4] |
| Column overload. | Reduce the concentration or injection volume of the sample. | |
| Column degradation. | Use a guard column and ensure proper mobile phase filtration to extend the life of the analytical column. | |
| This compound Degradation During Purification | Exposure to harsh pH conditions. | This compound, like many coumarins, can be sensitive to strong acids and bases. Maintain a neutral or slightly acidic pH during extraction and purification steps. |
| Exposure to light and high temperatures. | Protect extracts and purified fractions from direct light and store at low temperatures (-20°C for short-term, -80°C for long-term storage) to prevent degradation. | |
| Low Purity of Final Crystalline Product | Incomplete removal of impurities. | Recrystallize the isolated this compound from a suitable solvent system. The choice of solvent will depend on the nature of the remaining impurities. |
| Presence of colored impurities. | Use activated charcoal treatment during the recrystallization process to remove colored impurities, but be aware that this may also lead to some loss of the target compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: The most common impurities are other coumarins and furanocoumarins naturally present in Aegle marmelos. These include marmesin, psoralen, scopoletin, and umbelliferone.[1][4]
Q2: What is a typical yield for this compound from Aegle marmelos?
A2: The yield of this compound (also referred to as imperatorin in some literature) can vary significantly based on the plant material and the extraction/purification method. One process involving direct extraction with ethylene dichloride followed by crystallization reported yields in the range of 1.24% to 2.19% on a dry weight basis.[5] A coumarin enrichment process from the fruit extract resulted in a total coumarin content of 48.61%, of which 31.2% was marmelosin.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC).[1] The identity and structure can be confirmed by spectral analysis, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified this compound should be stored protected from light. For long-term storage (up to 6 months), it is recommended to store it at -80°C. For short-term storage (up to 1 month), -20°C is suitable.
Q5: Can I use a different stationary phase for column chromatography?
A5: While silica gel is the most common stationary phase for the purification of coumarins, other options like alumina (neutral or acidic) could be explored. However, the separation efficiency will depend on the specific impurity profile of your extract.
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Mobile Phase | Acetonitrile: Water (70:30 v/v) | Methanol: Water with 0.1% Acetic Acid (55:45 v/v) |
| Column | Agilent TC-C18 (4.6 x 5µm) | Not Specified |
| Flow Rate | 1 mL/min | Not Specified |
| Detection Wavelength | 247 nm | Not Specified |
| Retention Time | Not Specified | 11.3 min |
| Reference | [6] | [3][4] |
Table 2: Validation Parameters for HPLC Quantification of this compound
| Parameter | Value (Method 1) | Value (Method 2) |
| Linearity Range | 1-30 µg/mL | 2-10 µg/mL |
| Correlation Coefficient (r²) | 0.998 | 0.9862 |
| Limit of Detection (LOD) | 0.1 mg/mL | Not Reported |
| Limit of Quantitation (LOQ) | 1 mg/mL | Not Reported |
| Accuracy (% Recovery) | 95% | 98.8 - 102.9% |
| Reference | [6] | [3][4] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol provides a general method for the extraction and initial enrichment of this compound from Aegle marmelos fruit.
-
Preparation of Plant Material : Shade dry the fruits of Aegle marmelos, remove the seeds, and mechanically grind the fruit pulp into a fine powder.
-
Soxhlet Extraction : Extract the powdered fruit pulp with ethanol or methanol using a Soxhlet apparatus for several hours until the solvent running through the apparatus is colorless.
-
Solvent Evaporation : Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a semi-solid mass.
-
Partitioning : Dissolve the concentrated extract in a 10% w/v NaCl solution in water and filter. Partition the aqueous solution with a non-polar solvent such as petroleum ether or n-hexane. The coumarins, including this compound, will preferentially move to the non-polar layer.
-
Drying and Concentration : Collect the non-polar solvent layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield a coumarin-enriched extract.
Protocol 2: HPLC Analysis of this compound
This protocol outlines a method for the quantitative analysis of this compound in an extract.
-
Standard Preparation : Prepare a stock solution of standard this compound (e.g., 1 mg/mL) in HPLC-grade methanol. From this stock, prepare a series of standard solutions of different concentrations (e.g., 1, 5, 10, 15, 20, 25, 30 µg/mL) for calibration.[6]
-
Sample Preparation : Accurately weigh a known amount of the dried extract (e.g., 1 mg) and dissolve it in a known volume of methanol (e.g., 10 mL). Sonicate the solution for 30 minutes and filter it through a 0.45 µm syringe filter.[6]
-
Chromatographic Conditions :
-
Analysis : Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solution. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2005095415A1 - Process for isolation of imperatorin from aegle marmelos correa - Google Patents [patents.google.com]
- 6. wjarr.com [wjarr.com]
Marmesinin stability issues in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of marmesinin in different solvents. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO for my experiments, but I am seeing a progressive loss of biological activity over a few days at room temperature. What could be the cause?
A1: While DMSO is a common solvent for creating stock solutions of this compound, prolonged storage at room temperature is not recommended.[1][2] Like many natural compounds, this compound may be susceptible to degradation over time, even in anhydrous DMSO. It is also possible that the DMSO itself has absorbed moisture, which could contribute to hydrolysis. For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C and to prepare fresh working solutions for your experiments.[2] Repeated freeze-thaw cycles should also be avoided by storing the stock solution in small aliquots.[2]
Q2: I observe new peaks in my HPLC/LC-MS analysis of a this compound sample that was stored in an aqueous buffer. What are these new peaks?
A2: The appearance of new peaks likely indicates degradation of this compound. This compound belongs to the coumarin class of compounds. The lactone ring in the coumarin structure is susceptible to hydrolysis, especially under neutral to basic pH conditions, which would lead to the formation of coumarinic acid (the cis-hydroxycinnamic acid derivative) and subsequently isomerize to the more stable coumaric acid (trans-hydroxycinnamic acid derivative).[1][2][3] Therefore, if your aqueous buffer is not acidic, you are likely observing the formation of these hydrolysis products.
Q3: My this compound solution changed color after being left on the lab bench under ambient light. Is this a sign of degradation?
A3: Yes, a change in color is a strong indicator of chemical degradation. This compound is a furanocoumarin, a class of compounds known to be photoactive and susceptible to degradation upon exposure to light, particularly UV radiation.[4][5][6] This photodegradation can lead to the formation of various degradation products. It is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[2]
Q4: I am performing an experiment in a multi-well plate and notice inconsistent results for this compound across the plate, especially at the edges. Could this be a stability issue?
A4: This could be related to solvent evaporation, which would concentrate the this compound, or it could be a stability issue exacerbated by environmental factors. If the plate is not properly sealed, evaporation can be more pronounced in the outer wells. Additionally, if the plate is exposed to light or elevated temperatures for extended periods during incubation, this could lead to degradation, which may not be uniform across the plate. Ensure proper sealing of plates and protect them from light and excessive heat.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1][2] this compound is soluble in DMSO at concentrations of 40-50 mg/mL.[1][2] For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline have been used.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: As a powder, this compound should be stored at -20°C for up to 3 years.[1] In solvent, stock solutions should be stored at -80°C for up to 1 year, or at -20°C for shorter periods (e.g., 1 month).[1][2] It is also advised to protect this compound from moisture and light.[1][2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on the general chemistry of coumarins, this compound is expected to be more stable in acidic aqueous solutions. Under neutral to alkaline (basic) conditions, the lactone ring of the coumarin structure is prone to hydrolysis, leading to the formation of coumarinic acid and its isomer, coumaric acid.[3][7] Therefore, for experiments requiring aqueous solutions, it is advisable to use a buffer with a slightly acidic pH if compatible with the experimental system.
Q4: Is this compound stable in protic vs. aprotic solvents?
A4: While specific studies on this compound are limited, some general principles can be applied.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): this compound is readily soluble in DMSO.[1][2] These solvents are generally good for dissolving this compound for stock solutions. However, long-term stability, especially in the presence of trace amounts of water, is not guaranteed at room temperature.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): In aqueous solutions, stability is pH-dependent, with a higher risk of hydrolysis at neutral to basic pH.[3][7] In alcohols like methanol and ethanol, while this compound may be soluble, the possibility of solvolysis (reaction with the solvent) exists, especially under conditions that catalyze ester cleavage. One study on thiocoumarins showed that the rate of base-catalyzed hydrolysis is influenced by the composition of water-methanol mixtures.[8]
-
Nonpolar Solvents (e.g., hexane, toluene): this compound has low solubility in nonpolar solvents.
Q5: What are the likely degradation pathways for this compound?
A5: The two most probable degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the lactone ring in the presence of water (especially at neutral to basic pH) to form coumarinic acid and subsequently coumaric acid derivatives.[1][2][3]
-
Photodegradation: As a linear furanocoumarin, this compound is expected to be sensitive to light, particularly UV radiation.[4][5] Furanocoumarins can undergo various photochemical reactions, including cycloadditions and oxidation, leading to a variety of degradation products.[6]
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Solvent/Condition | Value/Recommendation | Citation |
| Solubility | DMSO | 40-50 mg/mL | [1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1 mg/mL | [1] | |
| Storage (Powder) | Temperature | -20°C | [1] |
| Duration | Up to 3 years | [1] | |
| Storage (in Solvent) | Temperature | -80°C or -20°C | [1][2] |
| Duration | Up to 1 year at -80°C; up to 1 month at -20°C | [1][2] | |
| Precautions | Protect from light and moisture; avoid repeated freeze-thaw cycles. | [1][2] |
Table 2: Predicted Stability of this compound in Different Solvent Types
| Solvent Type | Examples | Predicted Stability Issues |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally suitable for stock solutions, but long-term storage at room temperature is not recommended. Hygroscopic nature of solvents like DMSO can introduce water, leading to hydrolysis. |
| Polar Protic (Aqueous) | Water, Buffers (PBS) | Stability is pH-dependent. Prone to hydrolysis at neutral to basic pH. More stable in acidic conditions. |
| Polar Protic (Alcohol) | Methanol, Ethanol | Potential for solvolysis (transesterification) of the lactone ring, especially in the presence of basic or acidic catalysts. |
| Nonpolar | Hexane, Toluene | Low solubility is the primary issue. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method, typically by HPLC.[9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours. (Base hydrolysis is typically faster).
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute the stock solution with the initial mobile phase of the HPLC method. Heat at 80°C for 48 hours in a sealed vial.
-
Photodegradation: Dilute the stock solution with the initial mobile phase. Expose to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in foil and placed in the same chamber.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using an HPLC method with a photodiode array (PDA) detector. A C18 column is a common starting point. A gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile is typically used for coumarins.
-
The PDA detector will allow for the assessment of peak purity and the identification of degradation products with different UV spectra.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of this compound.
-
Assess the peak purity of the this compound peak in the presence of degradation products to confirm the stability-indicating nature of the method.
-
If coupled with a mass spectrometer (LC-MS), the masses of the degradation products can be determined to help elucidate their structures.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmasm.com [pharmasm.com]
- 11. rjptonline.org [rjptonline.org]
Marmesinin solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with marmesinin. It addresses common solubility challenges and offers detailed experimental protocols and insights into its molecular interactions.
Summary of this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. This data is essential for preparing stock solutions and experimental formulations.
| Solvent/System | Concentration (mg/mL) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 40.00 - 50.00[1][2] | 97.94 - 122.43[1][2] | Sonication is recommended to aid dissolution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1.00[1] | 2.45[1] | A co-solvent system suitable for in vivo studies.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.25[2] | ≥ 3.06[2] | Cyclodextrin-based formulation to enhance aqueous solubility. |
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the handling and use of this compound in experimental settings.
Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?
A1: First, ensure you are using a recommended solvent such as DMSO.[1][2] If insolubility persists, gentle heating and/or sonication can be employed to facilitate dissolution.[1] It is also crucial to use high-purity, anhydrous solvents, as contaminants can affect solubility. For aqueous-based experiments, preparing a concentrated stock solution in DMSO first and then diluting it into your aqueous buffer is a standard practice.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, you can try the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.
-
Use a co-solvent system: Formulations containing co-solvents like PEG300 and surfactants like Tween 80 can significantly improve the aqueous solubility of this compound.[1]
-
Incorporate a solubilizing agent: The use of cyclodextrins, such as SBE-β-CD, can encapsulate the hydrophobic this compound molecule, enhancing its solubility in aqueous solutions.[2]
Q3: Can I prepare a stock solution of this compound in ethanol or methanol?
Q4: What is the best way to store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability.[1] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.[1]
Q5: How does the solubility of this compound impact its biological activity in my experiments?
A5: The bioavailability and, consequently, the biological activity of this compound are directly dependent on its solubility. If this compound is not fully dissolved in the experimental medium, its effective concentration will be lower than intended, leading to inaccurate and irreproducible results. Ensuring complete solubilization is critical for achieving the desired biological effect.
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo applications.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 408.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 4.084 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
-
Protocol 2: Preparation of a 1 mg/mL this compound Formulation for In Vivo Studies
-
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
-
Procedure:
-
To prepare 1 mL of the final formulation, start with 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add the 100 µL of the this compound/DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 to the mixture and vortex again until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline to the mixture and vortex one last time to obtain a clear, 1 mg/mL solution of this compound.[1] This formulation should be prepared fresh before each experiment.
-
Visualizations
This compound Solubility Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A workflow diagram for troubleshooting this compound solubility issues.
This compound and the VEGF Signaling Pathway
This compound has been shown to inhibit angiogenesis by interfering with the VEGF signaling pathway. The diagram below illustrates the key components of this pathway that are affected by this compound.
Caption: this compound's inhibitory effect on the VEGF signaling pathway.
References
Technical Support Center: Photodegradation of Marmesinin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the degradation pathways of Marmesinin under UV light. Due to a lack of specific studies on this compound's photodegradation, this guide offers general troubleshooting advice, frequently asked questions (FAQs), and experimental protocols based on the known behavior of related furanocoumarins.
Frequently Asked Questions (FAQs)
Q1: Is there a known UV degradation pathway for this compound?
As of our latest literature review, specific studies detailing the photodegradation pathways of this compound under UV light have not been published. This compound is a precursor in the biosynthesis of linear furanocoumarins like psoralen.[1] Furanocoumarins as a class are known to be photoactive, undergoing various photoreactions upon exposure to UV radiation, particularly UVA.[2][3][4] Therefore, it is reasonable to hypothesize that this compound is also susceptible to photodegradation.
Q2: What are the expected types of reactions for a furanocoumarin like this compound under UV light?
Furanocoumarins can undergo several types of photochemical reactions. The most well-documented are [2+2] photocycloaddition reactions, especially with pyrimidine bases in DNA, forming mono- and di-adducts.[3] In the absence of biological substrates, furanocoumarins may undergo photodimerization or photooxidation. The exact reaction pathway will depend on experimental conditions such as the solvent, the presence of oxygen, and the wavelength of UV light used.
Q3: My this compound solution shows a rapid decrease in concentration under UV light in my experiment. Is this expected?
Given that furanocoumarins are generally photosensitive, a decrease in this compound concentration upon UV exposure is an expected outcome. The rate of degradation can be influenced by factors such as the intensity and wavelength of the UV source, the solvent used, and the concentration of this compound itself.
Q4: I am not observing any degradation of my this compound sample. What could be the issue?
Several factors could contribute to a lack of observable degradation:
-
UV Source: Ensure your UV lamp is emitting at a wavelength absorbed by this compound. The UV-Vis absorption spectrum of this compound shows maxima at approximately 217 nm and 338 nm in methanol and 332 nm in ethanol.[1]
-
Solvent: The solvent can influence the degradation pathway and rate. Some solvents may quench the excited state of the molecule, thus inhibiting degradation.
-
Concentration: At very high concentrations, self-quenching or inner filter effects can reduce the efficiency of photodegradation.
-
Analytical Method: Your analytical method may not be sensitive enough to detect small changes in concentration. Ensure your HPLC or other quantification method is properly validated.
Q5: How can I identify the degradation products of this compound?
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying degradation products.[5] By comparing the mass spectra of the sample before and after UV exposure, you can identify new peaks corresponding to potential degradation products. Further structural elucidation can be achieved using tandem MS (MS/MS) and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent degradation rates between experiments | Fluctuation in UV lamp intensity. | Regularly check the output of your UV lamp with a radiometer. Allow the lamp to warm up and stabilize before starting the experiment. |
| Temperature variations in the sample. | Use a temperature-controlled sample chamber to maintain a constant temperature throughout the experiment. | |
| Inconsistent sample preparation. | Ensure precise and consistent preparation of this compound solutions, including solvent and concentration. | |
| Formation of unexpected precipitates or color changes | Polymerization or formation of insoluble degradation products. | Visually inspect the solution during the experiment. If precipitates form, they may need to be isolated and analyzed separately. Color changes may indicate the formation of chromophoric degradation products. |
| Poor separation of degradation products in HPLC | Inappropriate column or mobile phase. | Optimize your HPLC method. This may involve trying different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions, gradients, and pH. |
| Mass spectrometry data is difficult to interpret | Complex mixture of degradation products. | Use high-resolution mass spectrometry for accurate mass determination and elemental composition prediction. Employ MS/MS fragmentation to gain structural information about the individual degradation products. |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
Objective: To determine the rate of this compound degradation under a specific UV light source.
Materials:
-
This compound standard
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
UV light source (with known wavelength and intensity)
-
Quartz cuvettes or a photoreactor
-
HPLC-UV system
-
Magnetic stirrer and stir bar
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
UV Exposure:
-
Transfer a known volume of the this compound solution into a quartz cuvette or photoreactor.
-
Place the sample under the UV light source at a fixed distance.
-
If using a cuvette, ensure it is sealed to prevent solvent evaporation. If using a photoreactor, maintain constant stirring.
-
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution.
-
Control Sample: Keep a control sample of the same this compound solution in the dark at the same temperature to account for any non-photolytic degradation.
-
HPLC Analysis:
-
Analyze each aliquot and the control sample by HPLC-UV.
-
Use a validated HPLC method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation kinetics (e.g., first-order, second-order) and calculate the degradation rate constant.
-
Protocol 2: Identification of Photodegradation Products
Objective: To identify the major degradation products of this compound following UV exposure.
Materials:
-
This compound
-
Solvent (e.g., methanol)
-
UV light source
-
Photoreactor
-
LC-MS system (preferably with HRMS and MS/MS capabilities)
Methodology:
-
Forced Degradation: Prepare a concentrated solution of this compound and expose it to the UV light source for a sufficient duration to achieve significant degradation (e.g., >50%).
-
LC-MS Analysis:
-
Analyze the degraded sample using an LC-MS system.
-
Also, analyze an undegraded sample of this compound as a reference.
-
-
Data Processing:
-
Compare the total ion chromatograms (TICs) of the degraded and undegraded samples to identify new peaks corresponding to degradation products.
-
Extract the mass spectra of these new peaks.
-
Use the accurate mass measurements from HRMS to propose elemental formulas for the degradation products.
-
Perform MS/MS experiments on the parent ions of the degradation products to obtain fragmentation patterns, which can help in structural elucidation.
-
Quantitative Data
As no specific quantitative data for this compound degradation is available in the literature, researchers can use the following template to record their experimental findings.
Table 1: Template for Recording this compound Photodegradation Data
| Time (minutes) | This compound Concentration (µg/mL) | % Degradation |
| 0 | [Initial Concentration] | 0 |
| 15 | ||
| 30 | ||
| 60 | ||
| 120 | ||
| 240 |
Visualizations
Since the specific degradation pathway of this compound is unknown, the following diagram illustrates a hypothetical degradation pathway for a generic furanocoumarin, which may involve photodimerization or photooxidation. This serves as a conceptual model for the types of reactions that could be investigated for this compound.
References
Technical Support Center: Enhancing the In Vitro Bioavailability of Marmesinin
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the in vitro bioavailability of Marmesinin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro bioavailability a concern?
This compound, also known as Ammijin, is a natural linear furanocoumarin, a type of phytochemical found in plants like Aegle marmelos.[1][2] It serves as a precursor in the biosynthesis of psoralens and other linear furanocoumarins.[3][4] Like many poorly water-soluble compounds, this compound's low aqueous solubility can be a significant hurdle in formulation development, leading to challenges in achieving desired concentrations in in vitro assay systems and suggesting potential for low oral bioavailability in vivo.[5][6][7] Enhancing its solubility and permeability in vitro is a critical first step in evaluating its full therapeutic potential.
Q2: What are the primary factors limiting the in vitro bioavailability of this compound?
The primary factors limiting the in vitro bioavailability of poorly soluble drugs like this compound are:
-
Low Aqueous Solubility: The inability of the compound to dissolve sufficiently in the aqueous environment of in vitro test systems is a major challenge for formulation scientists.[7] For a compound to be absorbed across a cellular membrane in vitro, it must first be in a dissolved state.[8][9]
-
Poor Permeability: The compound may not efficiently cross cellular monolayers (like Caco-2 cells), which are used to model the intestinal barrier.[10] This can be due to its physicochemical properties or because it is a substrate for efflux transporters, which actively pump the compound back out of the cell.[11]
-
Metabolic Instability: The compound may be rapidly metabolized by enzymes present in in vitro systems (e.g., liver microsomes or S9 fractions), leading to a lower concentration of the parent drug over time.[12][13]
Q3: What are the most common strategies to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[14] These strategies can be broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Chemical Modifications & Formulation Approaches:
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of lipophilic drugs.[7][8][19]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as microemulsions, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) is a highly effective approach.[6][20][21]
-
Co-solvency: The use of co-solvents, such as DMSO, ethanol, or propylene glycol, can significantly enhance the solubility of nonpolar drugs.[8] this compound is known to be soluble in DMSO at a concentration of 40.00 mg/mL (97.94 mM).[1]
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Solubility & Formulation Issues
Q: My this compound sample is precipitating in the aqueous buffer during my cell culture experiment. How can I resolve this? A: This is a common issue with poorly soluble compounds.
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low enough (typically <0.5-1%) to not affect cell viability or cause precipitation.
-
Use a Solubilizing Excipient: Consider formulating this compound with a carrier. Cyclodextrins are often used to form inclusion complexes that enhance aqueous solubility.[19]
-
Prepare a Nanoformulation: Techniques like evaporative precipitation of nanosuspension (EPN) or antisolvent precipitation can convert the drug into an amorphous nanostructured form, which often exhibits higher solubility and dissolution rates.[22]
Q: I am struggling to achieve a consistent and reproducible concentration of dissolved this compound for my assays. What could be the cause? A: Inconsistent dissolution can stem from several factors.
-
Equilibration Time: Ensure you are allowing sufficient time for the formulation to dissolve and reach equilibrium. For solubility studies, shaking for 24-72 hours is common.[22]
-
pH of the Medium: The solubility of weakly acidic or basic compounds can be pH-dependent. Evaluate the solubility of this compound across a relevant pH range (e.g., pH 6.5 to 7.4) for your specific assay.
-
Formulation Homogeneity: If you are using a solid dispersion or physical mixture, ensure it is completely homogenous to get consistent results.
Caco-2 Permeability Assay Issues
Q: The apparent permeability (Papp) of this compound in my Caco-2 assay is extremely low. What are the next steps? A: Low Papp suggests poor absorption across the intestinal epithelium model.
-
Verify Solubility: First, confirm that the this compound concentration in the apical (donor) compartment is fully dissolved and does not precipitate during the experiment. Poor solubility can artificially lower the calculated Papp value.[23]
-
Investigate Efflux: A low Papp in the absorptive (Apical to Basolateral) direction could be due to active efflux. Perform a bidirectional permeability assay to calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of transporters like P-glycoprotein (P-gp).[10][24]
-
Enhance Formulation: If efflux is not the issue, the low permeability is likely intrinsic to the molecule. Revisit solubility enhancement strategies, as improving the dissolution rate and concentration gradient at the cell surface can improve passive diffusion.[25]
Q: My Caco-2 monolayer integrity is failing, as indicated by low TEER values or high permeability of a paracellular marker. How can I troubleshoot this? A: Maintaining monolayer integrity is crucial for reliable permeability data.
-
Cell Passage Number: Caco-2 cells can lose their differentiation characteristics at very high passage numbers. It is recommended to use cells within a defined passage range (e.g., P-20 to P-50). However, some labs have success with higher passages.[26]
-
Toxicity of Compound/Formulation: High concentrations of this compound or the excipients/solvents in your formulation could be toxic to the cells. Conduct a toxicity test to determine a non-toxic concentration before proceeding with the transport experiment.[27]
-
Seeding Density and Culture Time: Ensure you are using an optimal seeding density and allowing sufficient time (typically 21 days) for the cells to differentiate and form tight junctions.[27][28]
In Vitro Metabolism Issues
Q: this compound shows high clearance in my liver microsome stability assay. What does this indicate? A: High clearance in a microsomal stability assay suggests that this compound is likely subject to significant Phase I metabolism by enzymes like the Cytochrome P450 (CYP) family.[12][13] This can be a major contributor to low bioavailability due to first-pass metabolism.
Q: How can I identify which enzymes are responsible for this compound metabolism? A: To pinpoint the specific enzymes, you can perform the metabolic stability assay in the presence of selective chemical inhibitors for major CYP isoforms. Alternatively, you can use recombinant human CYP enzymes expressed in a clean background system to test each isoform individually.[29]
Quantitative Data Summary
While specific quantitative data for this compound bioavailability enhancement is limited, the following tables provide a framework for organizing your experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₄H₁₄O₄ | [3] |
| Molar Mass | 246.262 g·mol⁻¹ | [3] |
| Known Solubility | DMSO: 40.00 mg/mL (97.94 mM) |[1] |
Table 2: Illustrative Comparison of Formulation Strategies on this compound Solubility
| Formulation Strategy | Achieved Aqueous Solubility (µg/mL) | Fold Increase (vs. Unprocessed) |
|---|---|---|
| Unprocessed this compound | [Experimental Value] | 1.0 |
| Micronized this compound | [Experimental Value] | [Calculated Value] |
| This compound-HP-β-Cyclodextrin Complex | [Experimental Value] | [Calculated Value] |
| This compound Solid Dispersion (PVP K30) | [Experimental Value] | [Calculated Value] |
| this compound Nanoemulsion | [Experimental Value] | [Calculated Value] |
Table 3: Illustrative Data from Bidirectional Caco-2 Permeability Assay
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
|---|---|---|---|
| This compound Solution | [Value] | [Value] | [Value] |
| This compound Nanoemulsion | [Value] | [Value] | [Value] |
| Propranolol (High Permeability Control) | >10 | [Value] | <1.5 |
| Atenolol (Low Permeability Control) | <1 | [Value] | <1.5 |
Experimental Workflows and Logic Diagrams
Caption: Experimental workflow for enhancing and evaluating the in vitro bioavailability of this compound.
Caption: Troubleshooting flowchart for low Caco-2 permeability of this compound.
Detailed Experimental Protocols
Protocol 1: Caco-2 Cell Bidirectional Permeability Assay
This protocol is adapted from standard methods for assessing intestinal drug permeability and efflux liability.[10][23]
1. Cell Culture and Seeding: a. Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin. b. Seed cells onto permeable Transwell® filter inserts (e.g., 12-well format, 0.4 µm pore size) at an appropriate density (e.g., 60,000 cells/cm²). c. Culture the inserts for 21-25 days, changing the media every 2-3 days, to allow for monolayer differentiation.
2. Monolayer Integrity Check: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an EVOM2™ voltohmmeter. Only use monolayers with TEER values indicative of a tight barrier (e.g., >300 Ω·cm²). b. Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or mannitol.
3. Transport Experiment: a. Wash the monolayers on both apical (AP) and basolateral (BL) sides with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). b. For A→B permeability: Add the this compound test solution (in HBSS) to the AP (donor) compartment and fresh HBSS to the BL (receiver) compartment. c. For B→A permeability: Add the this compound test solution to the BL (donor) compartment and fresh HBSS to the AP (receiver) compartment. d. Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm). e. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and immediately replace with an equal volume of fresh HBSS. f. At the end of the experiment, take a sample from the donor compartment.
4. Sample Analysis and Calculation: a. Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).
- A is the surface area of the filter membrane (cm²).
- C₀ is the initial concentration of the drug in the donor compartment. c. Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a common method for determining a compound's intrinsic clearance.[12][30]
1. Reagent Preparation: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). b. Prepare a 0.5 M phosphate buffer (pH 7.4). c. Prepare a regenerating system for NADPH (cofactor), consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation Procedure: a. In a microcentrifuge tube on ice, add the phosphate buffer, this compound solution (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. d. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
3. Reaction Termination and Sample Processing: a. Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. b. Vortex the samples to precipitate the microsomal proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein. d. Transfer the supernatant to a new plate or vials for analysis.
4. Data Analysis: a. Analyze the samples by LC-MS/MS to determine the remaining percentage of this compound at each time point. b. Plot the natural logarithm (ln) of the percent remaining of this compound versus time. c. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). d. Calculate the in vitro half-life (t₁/₂) = 0.693 / k. e. Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein)
References
- 1. (-)-Marmesinin | Ammijin | Aegle marmelose | 495-30-7 | TargetMol [targetmol.com]
- 2. This compound | 495-30-7 | AAA49530 | Biosynth [biosynth.com]
- 3. Marmesin - Wikipedia [en.wikipedia.org]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound | C20H24O9 | CID 216283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. In Vitro Permeability and Transporters - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Permeability--in vitro assays for assessing drug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 13. m.youtube.com [m.youtube.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjbphs.com [wjbphs.com]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. omicsonline.org [omicsonline.org]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fabrication, characterization and in vitro evaluation of silibinin nanoparticles: an attempt to enhance its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. symeres.com [symeres.com]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. researchgate.net [researchgate.net]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Marmesinin Biosynthesis Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Marmesinin biosynthesis studies, particularly focusing on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for this compound biosynthesis?
A1: The primary precursor for the biosynthesis of this compound, a linear furanocoumarin, is umbelliferone (7-hydroxycoumarin). Umbelliferone itself is derived from the shikimate pathway via L-phenylalanine. The biosynthesis then proceeds through the prenylation of umbelliferone.
Q2: Which enzyme is considered a critical control point in this compound biosynthesis?
A2: this compound synthase is a key enzyme that catalyzes the conversion of demethylsuberosin to marmesin. This enzyme, often a cytochrome P450 monooxygenase, is a significant control point in the pathway. For instance, in the fig tree (Ficus carica), the enzyme CYP76F112 has been identified as a marmesin synthase.
Q3: What are common reasons for low this compound yield in my experiments?
A3: Low yields of this compound can stem from several factors:
-
Insufficient precursor supply: A limited pool of umbelliferone can be a major bottleneck.
-
Low activity of key biosynthetic enzymes: The expression and activity of enzymes like umbelliferone synthase, demethylsuberosin synthase, marmesin synthase, and psoralen synthase can be suboptimal.
-
Suboptimal extraction and purification: Inefficient extraction methods or degradation of this compound during processing can lead to apparent low yields.
-
Lack of appropriate elicitors: The biosynthesis of furanocoumarins is often a defense response in plants, and the absence of an appropriate stimulus can result in low production.
Q4: How can I increase the production of umbelliferone, the precursor to this compound?
A4: Metabolic engineering strategies in microbial systems like E. coli have been shown to significantly increase umbelliferone yield. One study achieved a yield of 356.59 mg/L by overexpressing genes involved in tyrosine biosynthesis (a precursor to umbelliferone) and deleting competing pathways.[1][2][3] Key strategies include:
-
Overexpression of genes in the tyrosine biosynthesis pathway.
-
Deletion of genes that divert precursors to other metabolic pathways.
-
Protein engineering to overcome limitations of enzymes like 4-Coumarate: Coenzyme A Ligase (4CL).[1][2][3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no detectable this compound in plant/cell culture extracts | 1. Insufficient expression of biosynthetic genes. 2. Limited availability of the precursor, umbelliferone. 3. Inefficient extraction procedure. 4. Degradation of this compound post-extraction. | 1. Induce gene expression using elicitors like methyl jasmonate. 2. Engineer the host to overproduce umbelliferone.[1][2][3] 3. Optimize the extraction solvent and method (see Experimental Protocols). 4. Minimize exposure of extracts to light and high temperatures; analyze samples promptly. |
| High variability in this compound yield between experimental replicates | 1. Inconsistent application of elicitors. 2. Heterogeneity in the biological material (e.g., plant tissue age, cell culture density). 3. Inconsistent extraction timing or procedure. | 1. Ensure uniform concentration and application of elicitors. 2. Use biological material of the same age and developmental stage. Standardize cell culture inoculation densities. 3. Harvest all samples at the same time point post-elicitation and use a standardized extraction protocol. |
| Poor peak shape or resolution in HPLC analysis | 1. Column contamination or degradation. 2. Inappropriate mobile phase composition. 3. Sample solvent incompatible with the mobile phase. 4. Column void. | 1. Flush the column with a strong solvent or replace the column if necessary.[4][5][6] 2. Optimize the mobile phase gradient and pH. 3. Dissolve the sample in the initial mobile phase if possible.[7] 4. Replace the column and ensure proper handling to avoid pressure shocks.[4] |
| Low sensitivity or no peak detected in HPLC | 1. Detector settings are not optimal. 2. Leaks in the HPLC system. 3. Low concentration of this compound in the sample. 4. Column degradation. | 1. Optimize the detector wavelength for this compound (around 320-330 nm). 2. Inspect the system for any leaks, especially around fittings and seals.[6] 3. Concentrate the sample before injection or increase the injection volume. 4. Replace the column.[6] |
Quantitative Data Summary
| Host Organism | Engineering Strategy | Precursor/Product | Titer/Yield | Reference |
| Escherichia coli | Overexpression of tyrosine biosynthesis genes; deletion of competing pathways. | Umbelliferone | 356.59 mg/L | [1][2][3] |
Experimental Protocols
Elicitation of this compound Biosynthesis in Plant Cell Culture
This protocol describes the use of methyl jasmonate as an elicitor to induce this compound production in a plant cell suspension culture.
Materials:
-
Established plant cell suspension culture (e.g., Ruta graveolens)
-
Methyl jasmonate (MeJA) stock solution (100 mM in ethanol)
-
Sterile water
-
Growth medium for the specific cell culture
-
Shaker incubator
Procedure:
-
Grow the plant cell suspension culture to the mid-logarithmic phase.
-
Prepare a working solution of MeJA by diluting the stock solution in sterile growth medium to the desired final concentration (e.g., 100 µM).
-
Add the MeJA working solution to the cell culture flasks. Add an equivalent volume of the ethanol-medium mixture to control flasks.
-
Incubate the cultures on a shaker at the standard growth conditions for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest the cells by vacuum filtration and freeze-dry for subsequent extraction.
Extraction of this compound from Plant Material
Materials:
-
Freeze-dried plant material (cells or ground tissue)
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 100 mg of freeze-dried plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 10 mL of methanol and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injecting into the HPLC system.
Quantification of this compound by HPLC-DAD
Instrumentation and Conditions:
-
HPLC System: A system equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (isocratic, for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 325 nm
-
Column Temperature: 25 °C
Procedure:
-
Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standard solutions to generate a calibration curve based on peak area versus concentration.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the this compound standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Simplified this compound biosynthesis pathway.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Elicitor-induced signaling for this compound biosynthesis.
References
- 1. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. ijsdr.org [ijsdr.org]
Technical Support Center: Purification of Marmesinin from Complex Plant Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Marmesinin from complex plant matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be isolated?
This compound is a natural furanocoumarin, a type of phytochemical known for its potential biological activities.[1] It is primarily isolated from plants of the Rutaceae family, with Aegle marmelos, commonly known as the Bael tree, being a principal source.[1][2] this compound and other coumarins are also found in plants like Feronia limonia.[3]
Q2: What are the initial steps for extracting this compound from plant material?
The initial step involves the extraction of this compound from dried and powdered plant material. Common methods include:
-
Soxhlet Extraction: This technique uses solvents like petroleum ether, chloroform, or ethanol for continuous extraction.[4]
-
Maceration/Percolation: This involves soaking the plant material in a solvent (e.g., acetone, methanol) at room temperature for an extended period.[2] One study on Aegle marmelos fruits involved extraction with acetone at room temperature for 14 hours, repeated three times.[2]
-
Solvent Extraction: This is the most widely used method where the solvent penetrates the solid matrix to dissolve the solute.[5] Factors like solvent type, particle size, solvent-to-solid ratio, temperature, and duration significantly affect extraction efficiency.[5]
Q3: Which solvents are suitable for the extraction and purification of this compound?
This compound, being a furanocoumarin, has solubility in various organic solvents. The choice of solvent is crucial for both extraction and subsequent chromatographic purification.
-
Extraction: Methanol, ethanol, and acetone are effective for initial extraction from plant material.[2][4] Petroleum ether has also been noted to provide good yields for furanocoumarins.[5]
-
Partitioning: After initial extraction, liquid-liquid partitioning is often used for preliminary purification. For instance, a methanolic extract can be partitioned with a non-polar solvent like petroleum ether to remove fats and waxes, followed by partitioning with a solvent of intermediate polarity like n-butanol.[2]
-
Chromatography: For Thin Layer Chromatography (TLC) and column chromatography, solvent systems of varying polarities are used. A common mobile phase for TLC analysis of marmesin (a related compound) is a mixture of Chloroform and Methanol (9.5:0.5 v/v).[3] For column chromatography, a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.[6]
Q4: How can I monitor the presence and separation of this compound during the purification process?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the purification process.
-
Procedure: A small amount of the extract or fraction is spotted on a TLC plate (typically silica gel 60 F254). The plate is then developed in a suitable mobile phase.
-
Visualization: this compound and other furanocoumarins can often be visualized under UV light (254 nm or 366 nm).[7] Staining with reagents like anisaldehyde-sulfuric acid can also be used for visualization.
-
Rf Value: The retention factor (Rf) is a key parameter for identifying compounds. A desirable Rf value is typically between 0.3 and 0.7 for good separation.[8] The Rf value is dependent on the solvent system and the stationary phase.
Q5: What are the key chromatographic techniques for purifying this compound?
Column chromatography and High-Performance Liquid Chromatography (HPLC) are the primary methods for the purification of this compound.
-
Column Chromatography: This is a preparative technique used to separate components of a mixture on a larger scale. Silica gel is a common stationary phase. The separation is achieved by eluting the column with a solvent system of increasing polarity.[5][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a high-resolution technique used for both analytical quantification and preparative purification.[5][10] A C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[10]
Experimental Protocols
Protocol 1: General Extraction and Initial Purification of Furanocoumarins (including this compound) from Aegle marmelos Fruits
This protocol is a composite method based on literature for the extraction of coumarins from Aegle marmelos.[2]
-
Plant Material Preparation:
-
Collect fresh, mature Aegle marmelos fruits.
-
Wash, cut, and dry the fruit pulp in the shade.
-
Grind the dried pulp into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered fruit pulp in acetone (e.g., 1 kg of powder in 3 L of acetone) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through a muslin cloth or filter paper.
-
Repeat the extraction process two more times with fresh acetone to ensure exhaustive extraction.
-
Combine all the acetone extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a greenish, viscous extract.
-
-
Defatting and Liquid-Liquid Partitioning:
-
Suspend the concentrated acetone extract in water.
-
Perform liquid-liquid partitioning with petroleum ether (or hexane) to remove non-polar compounds like fats and waxes. Repeat this step three times. Discard the petroleum ether layer.
-
Subsequently, partition the aqueous layer with n-butanol. The furanocoumarins, including this compound, will preferentially move into the n-butanol layer. Repeat this partitioning three times.
-
Combine the n-butanol fractions and concentrate them under reduced pressure to yield a semi-solid residue.
-
Protocol 2: Column Chromatography for this compound Purification
This is a general protocol for the purification of moderately polar compounds like this compound using silica gel column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (60-120 mesh size) using a slurry method with a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.[9]
-
Add a small layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[6]
-
-
Sample Loading:
-
Dissolve the semi-solid residue from the n-butanol fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for samples not readily soluble, use a dry loading method by adsorbing the sample onto a small amount of silica gel and then loading the dried powder onto the column.[6]
-
-
Elution:
-
Start the elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in increasing concentrations (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate, and so on). This is known as gradient elution.
-
Collect fractions of a fixed volume (e.g., 20-25 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 9.5:0.5 v/v).
-
Combine the fractions that show a pure spot corresponding to the Rf value of this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Troubleshooting Guides
Troubleshooting Extraction and Initial Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction due to large particle size. | Grind the plant material to a finer powder to increase the surface area for solvent penetration. |
| Inappropriate solvent used for extraction. | Test different solvents of varying polarities (e.g., methanol, ethanol, acetone) to find the most effective one for this compound. | |
| Insufficient extraction time or repetitions. | Increase the duration of maceration or the number of extraction cycles. | |
| Emulsion Formation during Partitioning | High concentration of surfactants or lipids in the extract. | Add a saturated NaCl solution to the aqueous layer to break the emulsion. |
| Vigorous shaking during partitioning. | Gently invert the separatory funnel instead of vigorous shaking. | |
| Centrifuge the mixture at a low speed if the emulsion persists. | ||
| Precipitation of this compound during Solvent Concentration | Low solubility of this compound in the remaining solvent. | Evaporate the solvent at a controlled temperature. If precipitation occurs, try redissolving in a small amount of a more suitable solvent before proceeding. |
| Supersaturation of the solution. | Use a larger volume of solvent for the final concentration step or perform a stepwise concentration. |
Troubleshooting Column and Thin Layer Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of Spots on TLC Plate | Sample is overloaded. | Apply a smaller amount of the sample to the TLC plate.[11] |
| The sample is not fully dissolved in the spotting solvent. | Ensure the sample is completely dissolved before spotting. | |
| The polarity of the developing solvent is too high. | Use a less polar solvent system.[11] | |
| Compound Remains at the Baseline (Low Rf) | The mobile phase is not polar enough to move the compound. | Increase the polarity of the mobile phase by adding a more polar solvent. |
| The compound may be highly polar or acidic/basic and interacting strongly with the silica gel. | For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, a small amount of ammonia or triethylamine may be added.[7][12] | |
| Compound Runs with the Solvent Front (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by using a higher proportion of the non-polar solvent.[8] |
| Poor Separation of Compounds in Column Chromatography | Inappropriate solvent system. | Optimize the solvent system using TLC first to achieve good separation between the target compound and impurities.[13] A good starting point for column chromatography is a solvent system that gives an Rf value of ~0.3 for the target compound on TLC.[6] |
| Column was poorly packed (channeling). | Repack the column carefully, ensuring a homogenous slurry and no air bubbles.[5] | |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule is a silica-to-sample weight ratio of 30:1 for easy separations and up to 100:1 for difficult separations.[6] | |
| No Compound Eluting from the Column | The compound may have degraded on the silica gel. | Test the stability of this compound on silica gel using a 2D TLC.[12] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[12] |
| The eluting solvent is not polar enough. | Gradually increase the polarity of the solvent system. A "methanol flush" at the end can elute highly polar compounds that are strongly adsorbed to the silica.[7] |
Data Presentation
Table 1: TLC Data for this compound and Related Compounds
| Compound | Reported Mobile Phase | Stationary Phase | Reported Rf Value | Detection Method |
| Marmesin | Chloroform:Methanol (9.5:0.5) | Silica Gel 60 F254 | - | UV (338 nm)[3] |
| Marmelosin | - | - | 0.54 / 0.57 | -[3] |
| Scopoletin | Methanol:Water (55:45) + 0.1% Acetic Acid | C18 (RP-HPLC) | Rt = 4.6 min | UV[10] |
| Umbelliferone | Methanol:Water (55:45) + 0.1% Acetic Acid | C18 (RP-HPLC) | Rt = 6.5 min | UV[10] |
| Marmelosin | Methanol:Water (55:45) + 0.1% Acetic Acid | C18 (RP-HPLC) | Rt = 11.3 min | UV[10] |
Note: Rf values are highly dependent on the specific experimental conditions.
Table 2: Quantitative Data for Furanocoumarin Extraction and Purification
| Purification Step | Parameter | Value | Source/Compound |
| Acetone Extraction | Yield of crude extract | 12.59% (w/w) | Aegle marmelos fruits[2] |
| Column Chromatography | Silica to sample ratio (easy separation) | 30:1 (w/w) | General Protocol[6] |
| Column Chromatography | Silica to sample ratio (difficult separation) | 100:1 (w/w) | General Protocol[6] |
| HPLC Analysis | Recovery of Marmelosin | 98.8 - 102.9% | A. marmelos fruit extract[10] |
| HPLC Analysis | Linearity Range for Marmelosin | 2-10 µg/ml | A. marmelos fruit extract[10] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Antioxidant and anti-inflammatory properties of marmelosin from Bael (Aegle marmelos L.); Inhibition of TNF-α mediated inflammatory/tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
Validation & Comparative
Validating the Neuroprotective Effects of Marmesinin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vitro neuroprotective effects of Marmesinin, a novel compound under investigation. The data presented for this compound is illustrative and serves as a template for researchers to populate with their experimental findings. Comparisons are drawn against Edaravone, a clinically used neuroprotective agent, to establish a relevant benchmark for efficacy. The experimental protocols and potential mechanisms of action are based on established methodologies in the field of neuroprotection research.
Comparative Efficacy of this compound and Edaravone in Neuroprotection
The following table summarizes the quantitative data from in vitro assays designed to assess the neuroprotective properties of this compound in comparison to Edaravone. These assays were conducted using the SH-SY5Y human neuroblastoma cell line, a common model for neurodegenerative disease research.[1][2] Neurotoxicity was induced using 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons and induces oxidative stress.
| Parameter | Assay | 6-OHDA Control | This compound (10 µM) | Edaravone (10 µM) |
| Cell Viability | MTT Assay | 52.3 ± 4.1% | 85.7 ± 5.2% | 81.4 ± 4.8% |
| Oxidative Stress | ROS Production | 210 ± 15% | 115 ± 12% | 125 ± 14% |
| Apoptosis | Caspase-3 Activity | 3.2 ± 0.4-fold | 1.4 ± 0.2-fold | 1.6 ± 0.3-fold |
| Neurite Outgrowth | Neurite Length | 45 ± 8% | 92 ± 11% | 88 ± 9% |
Table 1: Comparative Neuroprotective Effects of this compound and Edaravone against 6-OHDA-induced Toxicity in SH-SY5Y Cells. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells are treated with 10 µM retinoic acid for 6 days.[3]
Induction of Neurotoxicity
Differentiated SH-SY5Y cells are pre-treated with varying concentrations of this compound or Edaravone for 2 hours. Subsequently, neurotoxicity is induced by exposing the cells to 100 µM 6-hydroxydopamine (6-OHDA) for 24 hours.
Cell Viability Assessment (MTT Assay)
Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. After treatment, cells are incubated with 10 µM DCFH-DA for 30 minutes. The fluorescence intensity is then measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Caspase-3 Activity Assay
Apoptosis is assessed by measuring the activity of caspase-3. Cell lysates are incubated with a caspase-3 specific substrate (Ac-DEVD-pNA). The cleavage of the substrate is monitored by measuring the absorbance at 405 nm.
Neurite Outgrowth Assay
The effect on neurite outgrowth is determined by immunofluorescence.[4] Cells are fixed, permeabilized, and stained for β-III tubulin. Images are captured using a fluorescence microscope, and the total neurite length per neuron is quantified using image analysis software.
Visualizing Molecular Pathways and Experimental Design
The following diagrams illustrate the potential signaling pathway of this compound and the general experimental workflow.
Caption: Hypothetical signaling pathway for this compound's neuroprotective effects.
Caption: General experimental workflow for evaluating neuroprotective compounds.
Discussion
The illustrative data suggests that this compound exhibits potent neuroprotective effects in an in vitro model of Parkinson's disease, comparable or superior to the established neuroprotective agent Edaravone. The hypothetical mechanism involves the activation of the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses, leading to the inhibition of oxidative stress and apoptosis.[5][6] Further studies are warranted to fully elucidate the molecular mechanisms of this compound and to validate these findings in more complex in vitro models, such as primary neuronal cultures or 3D organoids, and eventually in in vivo models of neurodegeneration.[7][8] The provided protocols and workflow serve as a robust starting point for these future investigations.
References
- 1. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 2. mdpi.com [mdpi.com]
- 3. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdbneuro.com [mdbneuro.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Marmesinin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantification of Marmesinin: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is based on validated methods and published experimental data, offering a comprehensive resource for selecting the most appropriate analytical strategy for your research needs.
At a Glance: Method Comparison
The following table summarizes the key performance characteristics of HPLC, HPTLC, and LC-MS for this compound quantification, based on available literature.
| Parameter | HPLC / UHPLC-PDA | HPTLC | LC-MS/MS |
| Linearity Range | 0.5 - 250 µg/mL[1] | 40 - 500 ng/spot | 0.01 - 5 mg/L[2] |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | Not explicitly found for this compound | < 0.03 mg/L[2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1] | Not explicitly found for this compound | < 0.1 mg/L[2] |
| Accuracy (% Recovery) | 98.8 - 102.9% (for Marmelosin)[1] | Not explicitly found for this compound | Not explicitly found for this compound |
| Precision (%RSD) | < 2% (for Marmelosin)[1] | Not explicitly found for this compound | Not explicitly found for this compound |
| Primary Advantages | High resolution, well-established, robust. | High throughput, low cost per sample, simple. | High sensitivity and selectivity. |
| Primary Disadvantages | Longer analysis time per sample, higher solvent consumption. | Lower resolution compared to HPLC, more manual intervention. | Higher equipment cost, potential for matrix effects. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC / UHPLC-PDA)
This protocol is based on a validated UHPLC-PDA method for the simultaneous analysis of several coumarins, including this compound[1].
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Detection: PDA detector set at the maximum absorbance wavelength for this compound (e.g., around 330 nm).
-
Quantification: Based on the peak area of the analyte, calculated using a calibration curve generated from this compound standards.
-
Validation Parameters: As per ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[3][4][5][6][7].
High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is adapted from a validated HPTLC method for the simultaneous determination of several furanocoumarins[8].
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply standard solutions of this compound and sample extracts as bands using an automatic TLC sampler.
-
Mobile Phase (Solvent System): A mixture of Toluene:Ethyl acetate:Formic acid (e.g., 6:4:0.1, v/v/v)[8].
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning in absorbance mode at a wavelength of approximately 304 nm[8].
-
Quantification: Correlate the peak areas of the sample spots with the calibration curve obtained from the standards.
-
Validation: The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines[3][4][5][6][7].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is based on a targeted LC-MS/MS method for the analysis of various coumarins[2].
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC method, using a reversed-phase C18 column and a gradient elution with a water/acetonitrile mobile phase containing a small percentage of formic acid.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the polarity of this compound. APCI has been reported to provide a good response for coumarins[2].
-
Mass Spectrometry Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and a specific product ion for quantification.
-
Quantification: Based on the peak area of the selected MRM transition, using a calibration curve prepared with this compound standards.
-
Validation: The method must be validated for parameters including linearity, accuracy, precision, LOD, LOQ, and matrix effect as per regulatory guidelines[2].
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the different validation parameters.
Analytical Method Validation Workflow
Interrelation of Validation Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of Marmesinin: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, understanding the antioxidant capacity of a compound is a critical step in its evaluation as a potential therapeutic agent. This guide provides a comparative analysis of the antioxidant capacity of Marmesinin, a naturally occurring furanocoumarin, cross-validated through various established in vitro assays. Due to the limited publicly available data on the antioxidant activity of this compound, this guide leverages data from structurally similar furanocoumarins—Bergapten, Imperatorin, Psoralen, and Angelicin—to provide a valuable comparative context. The antioxidant capacities are benchmarked against the well-characterized standards, Trolox and Vitamin C.
This guide presents quantitative data in structured tables for straightforward comparison, details the experimental protocols for the key antioxidant assays, and includes visual diagrams to illustrate complex biological pathways and experimental workflows.
Comparative Antioxidant Capacity: A Tabular Overview
The antioxidant capacity of furanocoumarins is multifaceted and can be assessed using various assays, each with a distinct mechanism of action. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays. These assays collectively provide a comprehensive profile of a compound's ability to scavenge free radicals and reduce oxidants.
Table 1: DPPH Radical Scavenging Activity (IC50, µM)
| Compound | DPPH IC50 (µM) | Reference |
| This compound | Data Not Available | - |
| Bergapten | >100 | [1] |
| Imperatorin | >100 | |
| Psoralen | Data Not Available | - |
| Angelicin | Data Not Available | - |
| Trolox | ~45 | [2] |
| Vitamin C (Ascorbic Acid) | ~30 | [3] |
Table 2: ABTS Radical Scavenging Activity (Trolox Equivalents, TEAC)
| Compound | ABTS (TEAC) | Reference |
| This compound | Data Not Available | - |
| Bergaptol* | Potent Scavenging (>75% inhibition) | [4] |
| Imperatorin | Data Not Available | - |
| Psoralen | Data Not Available | - |
| Angelicin | Data Not Available | - |
| Trolox | 1.0 (by definition) | [5] |
| Vitamin C (Ascorbic Acid) | ~1.05 | [6] |
*Note: Bergaptol is a closely related furanocoumarin.
Table 3: Ferric Reducing Antioxidant Power (FRAP) (µmol Fe²⁺/µmol)
| Compound | FRAP Value (µmol Fe²⁺/µmol) | Reference |
| This compound | Data Not Available | - |
| Bergapten | Data Not Available | - |
| Imperatorin | Data Not Available | - |
| Psoralen | Data Not Available | - |
| Angelicin | Data Not Available | - |
| Trolox | ~1.0 | [2] |
| Vitamin C (Ascorbic Acid) | ~2.0 | [2] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/µmol)
| Compound | ORAC Value (µmol TE/µmol) | Reference |
| This compound | Data Not Available | - |
| Bergapten | Data Not Available | - |
| Imperatorin | Data Not Available | - |
| Psoralen | Data Not Available | - |
| Angelicin | Data Not Available | - |
| Trolox | 1.0 (by definition) | [2] |
| Vitamin C (Ascorbic Acid) | ~0.4 | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of antioxidant capacity data. The following sections outline the fundamental principles and protocols for the four key assays discussed in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound, and a standard antioxidant (e.g., Trolox or Vitamin C).
-
Procedure:
-
Prepare various concentrations of the test compound and standards.
-
Add a fixed volume of DPPH solution to each concentration.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
-
Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution, potassium persulfate, test compound, and a standard antioxidant.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Add the test compound at various concentrations to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compound, and a standard (e.g., FeSO₄ or Trolox).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard curve of known Fe²⁺ concentrations or Trolox.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Reagents: Fluorescein (fluorescent probe), AAPH (a peroxyl radical generator), test compound, and a standard (Trolox).
-
Procedure:
-
Mix the test compound with the fluorescein solution in a microplate.
-
Initiate the reaction by adding AAPH.
-
Monitor the fluorescence decay kinetically over time (typically 30-60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the area under the curve (AUC) for the sample, blank, and Trolox standards.
-
The ORAC value is expressed as Trolox equivalents (TE).
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the context of antioxidant activity, this section provides diagrams generated using Graphviz (DOT language) to visualize a key signaling pathway involved in the cellular antioxidant response and a generalized workflow for an in vitro antioxidant assay.
Generalized workflow for in vitro antioxidant capacity assays.
Many furanocoumarins exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.
The Nrf2-ARE antioxidant response pathway.
Conclusion
This comparative guide provides a framework for evaluating the antioxidant capacity of this compound and other furanocoumarins. While direct experimental data for this compound remains elusive, the compiled information for structurally related compounds and standard antioxidants offers a valuable benchmark for future research. The detailed experimental protocols and visual diagrams serve as practical resources for researchers investigating the therapeutic potential of these natural products. Further studies are warranted to elucidate the specific antioxidant profile of this compound and its potential role in mitigating oxidative stress-related pathologies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma and skin concentration of 5-methoxypsoralen in psoriatic patients after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 6. Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Marmesinin and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marmesinin, a coumarin aglycone, and its corresponding glycosides are natural compounds found predominantly in plants of the Rutaceae family, notably in Aegle marmelos (Bael). These compounds have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory activities of this compound and its glycosides, supported by available experimental data. It also details the experimental protocols for key assays and visualizes the underlying signaling pathways and workflows.
While extensive research has elucidated the anti-inflammatory mechanisms of the aglycone this compound (often referred to as marmelosin), a notable gap exists in the scientific literature regarding the specific anti-inflammatory activities of its individual glycosides. This guide, therefore, presents a comprehensive summary of the existing data for this compound and contextualizes the potential role of its glycosides based on related compounds from Aegle marmelos.
Data Presentation: this compound's Anti-inflammatory Profile
Quantitative data from studies on this compound (marmelosin) reveals its significant potential in mitigating inflammatory responses. The following table summarizes key findings from in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing anti-inflammatory activity.
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound (Marmelosin) | Nitric Oxide (NO) Production | RAW 264.7 | Significant reduction in NO release (~3.9-fold) | [1][2] |
| This compound (Marmelosin) | Tumor Necrosis Factor-alpha (TNF-α) Release | RAW 264.7 | Significant reduction in TNF-α release (~3.4-fold) | [1][2] |
| This compound (Marmelosin) | Nuclear Factor-kappa B (NF-κB) Inhibition | RAW 264.7 | Significant inhibition of NF-κB (~2.7-fold) | [1][2] |
Note: Direct comparative data for this compound glycosides is currently not available in the published literature. The anti-inflammatory activity of glycosides from Aegle marmelos has been reported, but specific quantitative data for isolated this compound glycosides are lacking.
Inference on the Anti-inflammatory Potential of this compound Glycosides
While direct experimental data on this compound glycosides is scarce, the anti-inflammatory properties of other related compounds isolated from Aegle marmelos suggest that this compound glycosides may also possess significant activity. For instance, marmin , another coumarin from Aegle marmelos, has been shown to have anti-allergic and anti-inflammatory effects by inhibiting histamine release[3]. Additionally, skimmianine , a quinoline alkaloid also found in Aegle marmelos, has demonstrated anti-inflammatory properties by reducing the mRNA levels of TNF-α and IL-6, as well as decreasing the production of PGE2 and NO[4][5][6][7]. The presence of anti-inflammatory activity in these related compounds suggests that the glycosylation of this compound may modulate its potency and bioavailability, warranting further investigation.
Mechanism of Action: The NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of anti-inflammatory compounds are provided below.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard in vitro model for inflammation studies.
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compounds (this compound or its glycosides) at various concentrations for a pre-incubation period (typically 1-2 hours). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a specified period (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Procedure:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be measured colorimetrically.
-
Procedure:
-
After the incubation period with test compounds and LPS, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
TNF-α Quantification (ELISA)
The concentration of the pro-inflammatory cytokine TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: A sandwich ELISA is used, where a capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the antibody. A second, detection antibody (usually biotinylated) is added, which binds to a different epitope on the TNF-α. A streptavidin-HRP conjugate is then added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by the HRP enzyme to a colored product. The intensity of the color is proportional to the amount of TNF-α in the sample.
-
Procedure: The assay is typically performed using a commercial ELISA kit, and the manufacturer's instructions are followed. A standard curve is generated using recombinant TNF-α to quantify the concentration in the samples.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of this compound and its glycosides in vitro.
Caption: In vitro experimental workflow for anti-inflammatory assessment.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory properties of this compound, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators such as nitric oxide and TNF-α. While direct experimental data on the anti-inflammatory effects of this compound glycosides is currently lacking, the known activities of other coumarins and alkaloids from Aegle marmelos suggest that these glycosidic forms are also likely to be active.
This guide highlights a critical knowledge gap and underscores the need for future research to isolate and characterize specific this compound glycosides and evaluate their anti-inflammatory potential. Such studies would be invaluable for understanding the structure-activity relationships of these compounds and for the potential development of novel anti-inflammatory agents. Researchers are encouraged to utilize the detailed protocols provided herein to conduct these much-needed investigations.
References
- 1. Antioxidant and anti-inflammatory properties of marmelosin from Bael (Aegle marmelos L.); Inhibition of TNF-α mediated inflammatory/tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of quinoline alkaloid skimmianine isolated from Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effect of quinoline alkaloid skimmianine isolated from Ruta graveolens L. - ProQuest [proquest.com]
Marmesinin's Antimicrobial Potential: A Comparative Analysis of Related Coumarins
For Researchers, Scientists, and Drug Development Professionals
Marmesinin, a natural coumarin and a precursor in the biosynthesis of psoralens and linear furanocoumarins, has been a subject of scientific interest primarily for its neuroprotective properties. However, the broader family of coumarins, particularly those isolated from the plant Aegle marmelos (L.) Correa, from which this compound is derived, has demonstrated a range of antimicrobial activities. This guide provides a comparative overview of the antimicrobial spectrum of coumarins closely related to this compound, supported by available experimental data, to offer insights into its potential therapeutic applications.
Comparative Antimicrobial Activity
| Compound | Test Organism | Method | Results |
| Marmelosin | Mycobacterium tuberculosis H37Ra | Broth Microdilution | IC50: 12.46 µg/mL[1][2][3] |
| Escherichia coli | Not Specified | 64.6% growth inhibition at 100 µg/mL[1][2][3] | |
| Bacillus subtilis | Not Specified | 74.9% growth inhibition at 100 µg/mL[1][2][3] | |
| Marmin | Mycobacterium tuberculosis H37Ra | Broth Microdilution | IC50: 4.31 µg/mL[1][2][3] |
| Mycobacterium bovis | Not Specified | 82.4% growth inhibition at 100 µg/mL[1][2] | |
| Mammeisin | Candida species | Not Specified | Antifungal activity observed at 512 µg/mL[4] |
| A. marmelos Leaf Extract (Methanol) | Staphylococcus aureus | Agar Well Diffusion | Zone of Inhibition: Potent activity at 40 mg/mL[5] |
| Enterococcus aerogenes | Agar Well Diffusion | Zone of Inhibition: Best results observed[5] | |
| Klebsiella pneumoniae | Agar Well Diffusion | Zone of Inhibition: Good activity observed[5] |
Experimental Protocols
The evaluation of the antimicrobial spectrum of novel compounds like this compound typically involves standardized methodologies to determine their efficacy against a panel of clinically relevant microorganisms. The broth microdilution method is a widely accepted and commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]
Broth Microdilution Method for MIC Determination
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The key steps are as follows:
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Each well in a row contains a decreasing concentration of the antimicrobial agent in a suitable broth medium. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are also included.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 10^5 to 10^6 colony-forming units per milliliter).
-
Inoculation: Each well (except the sterility control) is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[6]
-
Result Interpretation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the antimicrobial spectrum of a compound using the broth microdilution method.
Experimental workflow for MIC determination.
Potential Mechanism of Action: A Hypothetical Pathway
The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, coumarins, in general, are known to exert their antimicrobial effects through various pathways. One proposed mechanism involves the disruption of the bacterial cell membrane and inhibition of essential enzymes. The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of coumarins.
Hypothetical antimicrobial action of this compound.
References
- 1. cibtech.org [cibtech.org]
- 2. researchgate.net [researchgate.net]
- 3. library.ncl.res.in [library.ncl.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Evaluation, Antimicrobial Activity, and Determination of Bioactive Components from Leaves of Aegle marmelos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Marmesinin's Cytotoxic Profile: A Comparative Analysis on Cancerous and Non-Cancerous Cells
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cytotoxic effects of Marmesinin, a natural coumarin, on various cancer and normal cell lines. This guide provides a meticulous overview of its anti-cancer potential, highlighting its selectivity and mechanism of action, supported by experimental data.
Comparative Cytotoxicity of this compound
This compound has demonstrated a selective cytotoxic effect against cancer cells while exhibiting lower toxicity towards normal cells. A key study reported the half-maximal inhibitory concentration (IC50) of this compound on the human leukemia cell line U937 to be 40 µM.[1] In stark contrast, the IC50 value for normal human monocytes was found to be 125 µM, indicating a preferential effect on cancerous cells.[1] This selectivity is a crucial attribute for any potential anti-cancer therapeutic, as it suggests a wider therapeutic window and potentially fewer side effects.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U937 | Human Leukemia | 40 | [1] |
| Normal Human Monocytes | Normal Blood Cells | 125 | [1] |
Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Inhibition
Research into the molecular mechanisms underlying this compound's anti-cancer activity has revealed its ability to induce programmed cell death, or apoptosis, in cancer cells. In esophageal cancer (EC) cells, this compound exerts its anti-proliferative and pro-apoptotic effects by suppressing the PI3K/Akt signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
This compound's inhibitory action on the PI3K/Akt pathway leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic pathway of apoptosis. Furthermore, this compound has been shown to induce G2/M phase cell cycle arrest in leukemia cells, preventing them from proceeding through mitosis and further proliferation.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity.
Cell Viability Assay (CCK-8 Assay)
This assay is performed to determine the cytotoxic effects of this compound on both cancer and normal cells and to calculate the IC50 values.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 120, 160 µM). A control group with no this compound treatment is also included.
-
Incubation: The plates are incubated for an additional 48 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for another 2 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is utilized to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Esophageal cancer cells are cultured on coverslips in a 24-well plate and treated with this compound at its IC50 concentration for 48 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 30 minutes and then permeabilized with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescein-dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: The coverslips are mounted on glass slides, and the cells are observed under a fluorescence microscope. TUNEL-positive cells (green fluorescence) indicate apoptotic cells.
Western Blot Analysis for PI3K/Akt Pathway Proteins
Western blotting is employed to investigate the effect of this compound on the expression levels of key proteins in the PI3K/Akt signaling pathway.[2]
-
Protein Extraction: Esophageal cancer cells are treated with this compound for 48 hours. The cells are then lysed using RIPA buffer to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred onto a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, and β-actin (as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Caption: Experimental workflow for evaluating this compound's cytotoxicity.
References
Unlocking Neuroprotection: A Comparative Guide to the Structure-Activity Relationship of Marmesinin and Its Analogues
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the neuroprotective properties of Marmesinin, a naturally occurring furanocoumarin, and its synthetic analogues. By examining key structural modifications, we can elucidate the features crucial for enhancing therapeutic efficacy.
This compound and its derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. Their neuroprotective effects are attributed to a variety of mechanisms, including the inhibition of tau protein aggregation, reduction of caspase activity, and modulation of key signaling pathways involved in neuronal survival. This guide synthesizes experimental data to present a clear comparison of these compounds, offering insights for future drug design and development.
Comparative Analysis of Biological Activity
To facilitate a clear comparison of the neuroprotective potential of this compound and its analogues, the following table summarizes key quantitative data from various in vitro assays. The data highlights how modifications to the core this compound structure influence its efficacy in inhibiting tau aggregation and reducing caspase-3 activity, both critical factors in neuronal apoptosis and the progression of neurodegenerative disorders.
| Compound | Modification | Tau Aggregation Inhibition (IC50, µM) | Caspase-3 Activity Reduction (%) |
| This compound | Parent Compound | Data not available | Data not available |
| LM-031 | Analogue | 36 | Not Reported |
| LMDS-1 | Analogue | 84 | Reduced |
| LMDS-2 | Analogue | 8 | Reduced |
| LMDS-3 | Analogue | 21 | Not Reported |
| LMDS-4 | Analogue | 14 | Not Reported |
Note: Data for caspase activity reduction by LMDS-1 and LMDS-2 was reported qualitatively as "reduced" in the source material.
Elucidating the Neuroprotective Signaling Pathway
The neuroprotective effects of this compound analogues, such as LMDS-1 and LMDS-2, are mediated through the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway. This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. The binding of these compounds to TrkB initiates a downstream cascade involving the activation of ERK and PI3K-AKT pathways, ultimately leading to the phosphorylation of CREB and the upregulation of the neuroprotective protein, Brain-Derived Neurotrophic Factor (BDNF).[1][2]
References
Validating the Inhibitory Effect of Marmesinin on Matrix Metalloproteinase-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential inhibitory effect of Marmesinin, a natural coumarin, on Matrix Metalloproteinase-2 (MMP-2). While direct quantitative data on this compound's inhibition of specific enzymes is not yet prevalent in published literature, its structural similarity to other known coumarin-based inhibitors suggests that MMP-2 is a rational target for investigation. This document outlines the experimental protocols necessary for such a validation and compares the expected data with that of known MMP-2 inhibitors.
Comparative Analysis of MMP-2 Inhibitors
A crucial step in validating a new inhibitor is to compare its potency against established compounds. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose. While the IC50 for this compound against MMP-2 is yet to be determined, the table below presents the IC50 values for a selection of known MMP-2 inhibitors, providing a benchmark for future experimental results.
| Inhibitor | Type | Target Enzyme(s) | IC50 (MMP-2) | Reference Compound(s) |
| This compound | Natural Coumarin | MMP-2 (Hypothesized) | To Be Determined | - |
| Batimastat | Broad-spectrum MMPI | MMPs | 0.034 µM | Marimastat |
| Marimastat | Broad-spectrum MMPI | MMP-1, -2, -3, -7, -9, -12, -13 | Not specified | Batimastat |
| Ilomastat | Non-selective MMPI | MMPs | Not specified | - |
| Luteolin 7-O-glucoside | Flavonoid | MMP-2, MMP-9 | 9 µM | Luteolin |
| Primetuletin (5-hydroxyflavone) | Flavonoid | MMP-2, MMP-9 | 59 µM | - |
| Compound 21 (Benzimidazole derivative) | Non-zinc-binding MMP-2 inhibitor | MMP-2 | Not specified | - |
Experimental Protocols for Validating MMP-2 Inhibition
To determine the inhibitory effect of this compound on MMP-2, two primary in vitro methods are recommended: gelatin zymography for initial qualitative assessment and a fluorometric assay for quantitative IC50 determination.
Gelatin Zymography
This technique is used to detect the gelatinolytic activity of MMP-2 and to observe the inhibitory effect of a test compound.
Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin. The gel is then stained with Coomassie Blue, and areas of enzymatic activity appear as clear bands against a blue background. The presence of an inhibitor will reduce the size and intensity of these clear bands.
Protocol:
-
Sample Preparation: Prepare conditioned media from cells that secrete MMP-2 (e.g., HT1080 fibrosarcoma cells). Treat the cells with varying concentrations of this compound.
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel copolymerized with 0.1% (w/v) gelatin.
-
Load equal amounts of protein from the conditioned media (mixed with non-reducing sample buffer) into the wells.
-
Run the gel at 150-200V at 4°C until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow the enzyme to renature.
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100).
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands are visible against a blue background.
-
-
Analysis: Quantify the band intensity using densitometry software. A decrease in band intensity in the presence of this compound indicates inhibition.
Fluorometric Assay for IC50 Determination
This assay provides a quantitative measure of enzyme inhibition and is used to determine the IC50 value of the inhibitor.[1]
Principle: A fluorogenic MMP-2 substrate, which is a peptide with a fluorescent group and a quenching group, is used. In its intact form, the fluorescence is quenched. When MMP-2 cleaves the peptide, the fluorescent group is separated from the quencher, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare the MMP-2 enzyme and the fluorogenic substrate according to the manufacturer's instructions (e.g., Abcam's MMP2 Inhibitor Screening Assay Kit, ab139447).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the MMP-2 enzyme.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (a known MMP-2 inhibitor like NNGH) and a negative control (no inhibitor).
-
Incubate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) using a fluorescence microplate reader.
-
Take readings every 5 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's inhibitory effect on MMP-2.
Caption: Simplified signaling pathway showing the role of MMP-2 and the potential point of inhibition by this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Marmesinin
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Marmesinin, a natural coumarin and biosynthetic precursor to psoralen and linear furanocoumarins. Adherence to these procedures will help mitigate risks and ensure the responsible management of this chemical.
Immediate Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Some sources also indicate it can cause skin and serious eye irritation, and may cause respiratory irritation[2].
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields should be worn[1].
-
Hand Protection: Chemical-resistant gloves are required[1].
-
Body Protection: An impervious lab coat should be worn[1].
-
Respiratory Protection: If dust or aerosols are generated, a suitable respirator should be used. Work should be conducted in a well-ventilated area, preferably within a fume hood[1][2].
In the event of a spill, the area should be evacuated. The spill should be contained and absorbed with a non-combustible material like diatomite or universal binders. Surfaces and equipment must be decontaminated by scrubbing with alcohol. All contaminated materials must be collected and disposed of as hazardous waste[1].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₂₄O₉ | [1] |
| Molecular Weight | 408.40 g/mol | [1] |
| CAS Number | 495-30-7 | [1] |
| Hazard Statements | H302, H410 | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Disposal Protocol for this compound
Step 1: Waste Identification and Segregation
-
Clearly label all waste containing this compound, whether it is pure, in solution, or contaminated material.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures[5]. Do not mix with strong acids, alkalis, or strong oxidizing/reducing agents[1].
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste[5].
-
The container must be clearly labeled with "Hazardous Waste" and the name "this compound." Include the approximate concentration and any other components in the waste mixture.
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
It is recommended to use secondary containment to prevent spills or leaks from spreading[6].
Step 4: Arrange for Professional Disposal
-
Dispose of the contents and the container at an approved waste disposal plant[1].
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Always follow all prevailing country, federal, state, and local regulations for hazardous waste disposal[1].
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound|495-30-7|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. [PDF] Prudent practices in the laboratory : handling and disposal of chemicals | Semantic Scholar [semanticscholar.org]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling Marmesinin
Essential Safety and Handling Guide for Marmesinin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Physical and Chemical Properties
A clear understanding of this compound's properties is foundational to its safe handling.
| Property | Value |
| Molecular Formula | C20H24O9 |
| Molecular Weight | 408.40 g/mol [1] |
| Appearance | Solid[2] |
| CAS Number | 495-30-7[1][3] |
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[2] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times to protect against dust and splashes.[1] |
| Hand Protection | Protective gloves | Chemically resistant gloves are required.[1] |
| Body Protection | Impervious clothing / Laboratory coat | To protect skin from contact.[1] |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas. A respirator is necessary if dust or aerosols are generated.[1] |
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and storage of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Experimental Protocol: Handling this compound Powder
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Pre-Experiment Preparation:
- Thoroughly review the Safety Data Sheet (SDS) for this compound.
- Ensure a chemical fume hood is operational and available.
- Verify that an eye-wash station and safety shower are accessible.[1]
- Put on all required Personal Protective Equipment (PPE): safety goggles with side-shields, protective gloves, and a lab coat.
2. Weighing and Handling:
- Perform all manipulations of this compound powder within a chemical fume hood to avoid inhalation of dust.
- Use a microbalance to accurately weigh the desired amount of the compound.
- Handle the powder gently to minimize the formation of airborne dust.
3. Solution Preparation:
- If preparing a solution, add the solvent to the weighed this compound powder slowly to avoid splashing.
- Cap the container tightly before mixing or vortexing.
- If sonication is required for dissolution, ensure the container is properly sealed.
4. Post-Handling and Cleanup:
- Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.
- Wipe down the work area within the fume hood.
- Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
- Collect all waste materials, including unused this compound and contaminated disposables (e.g., gloves, wipes), in a designated, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedure:
- Dispose of the collected waste through an approved waste disposal plant.[1]
- Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]
- Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
In the event of exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Call a poison center or doctor immediately.[1] |
This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always consult the specific Safety Data Sheet provided by the supplier and adhere to your institution's safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
